Product packaging for Aklomide(Cat. No.:CAS No. 3011-89-0)

Aklomide

Cat. No.: B1666742
CAS No.: 3011-89-0
M. Wt: 200.58 g/mol
InChI Key: GFGSZUNNBQXGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-chloro-4-nitrobenzamide is an organohalogen compound and a carbonyl compound.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O3 B1666742 Aklomide CAS No. 3011-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGSZUNNBQXGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041405
Record name 2-Chloro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3011-89-0
Record name Aklomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3011-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aklomide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name aklomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name aklomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aklomide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AKLOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0E341RA20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aklomide: A Technical Deep Dive into its Discovery and Development as an Anticoccidial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklomide (2-chloro-4-nitrobenzamide) is a synthetic nitrobenzamide compound that has played a role in the history of anticoccidial drugs for the poultry industry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, initial screening, and early evaluation as a coccidiostat. While detailed quantitative data on its standalone efficacy and specific mechanism of action are not extensively available in publicly accessible literature, this document collates the available information to provide a thorough understanding of its development within the historical context of coccidiosis control.

Discovery and Historical Context

The mid-20th century saw a significant expansion of the poultry industry, which brought with it the challenge of controlling coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This period spurred extensive research into chemotherapeutic agents to combat the devastating economic losses caused by the disease. It is within this context that this compound emerged from the research and development efforts of Dr. Salsbury's Laboratories , a prominent animal health company in the United States.[1][2][3][4] Dr. Salsbury's Laboratories was a pioneer in developing health products that enabled the growth of the poultry industry by addressing flock-wide diseases.[1]

Chemical Synthesis of this compound

This compound, chemically known as 2-chloro-4-nitrobenzamide, can be synthesized through multiple routes. The following are two reported methods for its preparation.

Table 1: Synthesis Protocols for this compound (2-chloro-4-nitrobenzamide)
MethodStarting MaterialReagentsKey Steps
Method 1 2-chloro-4-nitrobenzoic acidThionyl chloride, N,N-dimethylformamide (catalyst), 12% Ammonium hydroxide solution, Dichloromethane1. Reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide to form the corresponding acid chloride. 2. The resulting acid chloride is then reacted with a 12% ammonium hydroxide solution in dichloromethane to yield 2-chloro-4-nitrobenzamide.
Method 2 2-chloro-4-nitrobenzoyl chloride28% Ammonia solution1. Dropwise addition of 2-chloro-4-nitrobenzoyl chloride to a stirred 28% ammonia solution at a controlled temperature (10-15°C). 2. The resulting precipitate of 2-chloro-4-nitrobenzamide is then washed and dried.

Below is a DOT script for the general synthesis workflow of this compound.

G cluster_0 Method 1 cluster_1 Method 2 2-chloro-4-nitrobenzoic_acid 2-chloro-4-nitrobenzoic acid Acid_chloride 2-chloro-4-nitrobenzoyl chloride 2-chloro-4-nitrobenzoic_acid->Acid_chloride Reaction with Thionyl_chloride Thionyl chloride, N,N-dimethylformamide Aklomide_1 This compound Acid_chloride->Aklomide_1 Reaction with Ammonium_hydroxide_1 12% Ammonium hydroxide 2-chloro-4-nitrobenzoyl_chloride 2-chloro-4-nitrobenzoyl chloride Aklomide_2 This compound 2-chloro-4-nitrobenzoyl_chloride->Aklomide_2 Reaction with Ammonium_hydroxide_2 28% Ammonia solution

General synthesis workflows for this compound.

Anticoccidial Activity and Efficacy Evaluation

The evaluation of anticoccidial drugs during the mid-20th century often involved in vivo studies in chickens. A notable method from that era is the Morehouse-Baron Method , which was used to assess the efficacy of anticoccidial products. This method evaluates a compound's performance based on three key criteria: mortality, weight gain, and fecal scores. These criteria are combined to calculate a "Performance Index".

While specific efficacy data for this compound as a standalone drug is scarce in the available literature, it was a component of combination anticoccidial products. For instance, this compound was often formulated with other compounds such as Sulfanitran and Roxarsone.

Experimental Protocols

A general protocol for evaluating anticoccidial efficacy in vivo, based on the principles of the time, would involve the following steps:

  • Animal Model: Young, coccidia-free chickens are used.

  • Infection: Birds are orally inoculated with a standardized dose of sporulated Eimeria oocysts. Different species of Eimeria (e.g., E. tenella, E. acervulina) would be used to assess the spectrum of activity.

  • Treatment Groups:

    • Uninfected, untreated controls.

    • Infected, untreated controls.

    • Infected, treated groups receiving varying concentrations of the test compound (this compound) in their feed.

  • Data Collection:

    • Mortality: Recorded daily.

    • Weight Gain: Measured over the course of the experiment.

    • Fecal Score: A subjective score based on the appearance and consistency of the droppings, indicating the severity of the infection.

    • Lesion Score: Post-mortem examination of the intestines to score the severity of lesions caused by the coccidia.

  • Data Analysis: The data from the treated groups are compared to the control groups to determine the efficacy of the drug.

Below is a DOT script illustrating a typical experimental workflow for evaluating anticoccidial efficacy.

G Start Start Coccidia_free_chicks Selection of Coccidia-Free Chicks Start->Coccidia_free_chicks Grouping Random Allocation to Groups Coccidia_free_chicks->Grouping Infection Oral Inoculation with Eimeria Oocysts (Infected Groups) Grouping->Infection Treatment Administration of Medicated Feed Infection->Treatment Data_Collection Data Collection: - Mortality - Weight Gain - Fecal Score - Lesion Score Treatment->Data_Collection Analysis Data Analysis and Efficacy Determination Data_Collection->Analysis End End Analysis->End

Experimental workflow for anticoccidial efficacy testing.

Mechanism of Action

The precise biochemical mechanism of action of this compound against Eimeria parasites has not been extensively elucidated in the available scientific literature. For many early synthetic anticoccidials, including nitrobenzamides, the exact molecular targets and affected signaling pathways remain unknown.[1] It is hypothesized that, like other nitroaromatic compounds, this compound's activity may be related to the disruption of fundamental metabolic pathways within the parasite. However, without specific studies, this remains speculative.

Toxicity

Conclusion

This compound represents an early development in the chemical synthesis of anticoccidial drugs, originating from the pioneering work of Dr. Salsbury's Laboratories. While it has been used in combination with other drugs to control coccidiosis in poultry, a comprehensive, publicly available dataset on its standalone efficacy, mechanism of action, and detailed toxicology is lacking. This technical guide provides a summary of the known information regarding its discovery, synthesis, and the methods used for its evaluation, placing it within the historical context of the fight against a major poultry disease. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this historical anticoccidial agent.

References

An In-depth Technical Guide to Aklomide: Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and physicochemical properties of Aklomide, a coccidiostat agent. The information is presented to support research and development activities, with quantitative data summarized in tables and detailed experimental protocols for key property determinations.

Chemical Identity and Structure

This compound, known chemically as 2-chloro-4-nitrobenzamide, is an aromatic amide. Its structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amide group.

Chemical Structure Representation

The structural arrangement of this compound's functional groups is crucial to its chemical behavior and biological activity. A logical representation of its molecular graph is provided below.

Caption: Logical graph of this compound's molecular structure.

Chemical Identifiers

For unambiguous identification, a compound is assigned various standard identifiers. The key identifiers for this compound are summarized in the table below.[1][2][3]

IdentifierValue
IUPAC Name 2-chloro-4-nitrobenzamide[1]
CAS Number 3011-89-0[1][3]
Molecular Formula C₇H₅ClN₂O₃[1][2]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)C(=O)N[1]
InChI InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)[1][2]
InChIKey GFGSZUNNBQXGMK-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Summary of Properties

The key physicochemical data for this compound are compiled below.

PropertyValue
Molecular Weight 200.58 g/mol [1][2]
Melting Point 172 °C[2]
logP (predicted) 1.4[1][4]
Solubility (DMSO) 45 mg/mL (224.35 mM)[5]
Appearance White crystalline solid

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental methods. This section details the general protocols for measuring key properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[6][7] Impurities typically cause a depression and broadening of the melting range.[7][8] The capillary method is a widely used and reliable technique.[9]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[7]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][10] The tube is tapped gently to ensure dense packing.[8][10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[6][8]

  • Preliminary Measurement: A rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.[8]

  • Accurate Measurement: A new sample is prepared. The apparatus is heated to a temperature approximately 15-20 °C below the estimated melting point.[8][10] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[7][8]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Caption: Workflow for melting point determination.

Water Solubility (OECD 105 - Flask Method)

Water solubility is a crucial parameter for environmental fate assessment and is essential for developing pharmaceutical formulations.[11] The OECD Guideline 105 describes the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[12][13]

Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined after separating the undissolved solid.[11]

Methodology:

  • Preliminary Test: A simple test is run to estimate the approximate solubility and the time needed to reach equilibrium.[12]

  • Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.[12]

  • Phase Separation: The suspension is allowed to stand to let solids settle. The saturated aqueous phase is then separated from the undissolved solid by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

n-Octanol/Water Partition Coefficient (logP) (OECD 107 - Shake Flask Method)

The n-octanol/water partition coefficient (Pₒₙ) or its logarithm (logP) is a measure of a chemical's lipophilicity. It is a key parameter for predicting a drug's membrane permeability and bioaccumulation potential. The shake flask method is a classic approach for determining logP values between -2 and 4.[14][15]

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[14]

Methodology:

  • Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours before use. A stock solution of this compound is prepared in n-octanol.

  • Partitioning: A measured volume of the n-octanol stock solution and a measured volume of water are combined in a vessel (e.g., a separatory funnel or centrifuge tube). The vessel is shaken vigorously to facilitate partitioning until equilibrium is reached (typically 5-30 minutes).[15]

  • Phase Separation: The two phases are separated. Centrifugation is typically required to ensure a clean separation of the emulsion.[15]

  • Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (Pₒₙ) is calculated as: Pₒₙ = Cₒ꜀ₜₐₙₒₗ / Cₙₐₜₑᵣ The final result is expressed as log₁₀(Pₒₙ). The experiment is typically repeated with different solvent volume ratios to ensure consistency.[14]

LogP_Workflow A Prepare mutually saturated n-octanol and water B Dissolve this compound in n-octanol A->B C Combine octanol solution and water in a vessel A->C B->C D Shake vigorously to reach equilibrium C->D E Separate phases via centrifugation D->E F Analyze [this compound] in octanol phase (Coct) E->F G Analyze [this compound] in water phase (Cw) E->G H Calculate Pow = Coct / Cw F->H G->H I Report as log(Pow) H->I

Caption: Workflow for logP determination via Shake Flask Method.

References

An In-depth Technical Guide to the Synthesis of 2-chloro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-4-nitrobenzamide, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development activities.

Introduction

2-chloro-4-nitrobenzamide is a crucial building block in the synthesis of various organic compounds. Its chemical structure, featuring a chlorinated and nitrated benzene ring attached to an amide group, offers versatile reactivity for the development of novel molecules. This guide will focus on the most common and efficient laboratory-scale synthesis methods for this compound.

Core Synthesis Pathways

There are two primary and well-established pathways for the synthesis of 2-chloro-4-nitrobenzamide. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

  • Pathway 1: Amidation of 2-chloro-4-nitrobenzoyl chloride.

  • Pathway 2: Two-step synthesis from 2-chloro-4-nitrobenzoic acid.

A potential third pathway, while less commonly documented for this specific molecule, involves the hydrolysis of 2-chloro-4-nitrobenzonitrile. This guide will focus on the two primary, experimentally validated routes.

Pathway 1: Synthesis from 2-chloro-4-nitrobenzoyl chloride

This is a direct and high-yielding, single-step synthesis route. It involves the reaction of a reactive acid chloride with an ammonia solution.

Overall Reaction

G start 2-chloro-4-nitrobenzoyl chloride reagent + 28% Ammonia Solution start->reagent product 2-chloro-4-nitrobenzamide reagent->product

Caption: Pathway 1: Amidation of 2-chloro-4-nitrobenzoyl chloride.

Experimental Protocol

The following protocol is based on established laboratory procedures[1]:

  • To a stirred 28% ammonia solution (2000 ml), 2-chloro-4-nitrobenzoyl chloride (460 g, 2.1 mol) is added dropwise.

  • The temperature of the reaction mixture is maintained between 10°C and 15°C during the addition.

  • After the addition is complete, the resulting precipitate is collected by filtration.

  • The collected solid is washed with water and then with 30% methanol.

  • The product is dried to yield 2-chloro-4-nitrobenzamide.

Quantitative Data
ParameterValueReference
Yield90%[1]
Melting Point168°-170° C[1]
Purity>98.0% (by GC)
AppearanceWhite to light yellow powder/crystal

Pathway 2: Synthesis from 2-chloro-4-nitrobenzoic acid

Overall Reaction Workflow

G start 2-chloro-4-nitrobenzoic acid step1 Step 1: Acid Chloride Formation (Thionyl Chloride, cat. DMF) start->step1 intermediate 2-chloro-4-nitrobenzoyl chloride (in situ) step1->intermediate step2 Step 2: Amidation (Ammonium Hydroxide) intermediate->step2 product 2-chloro-4-nitrobenzamide step2->product

Caption: Pathway 2: Two-step synthesis from 2-chloro-4-nitrobenzoic acid.

Experimental Protocol

The following protocol is a detailed method for this two-step synthesis:

Step 1: Formation of 2-chloro-4-nitrobenzoyl chloride

  • In a reaction vessel, 2-chloro-4-nitrobenzoic acid (20.157 g, 100 mmol) is mixed with thionyl chloride (100 ml).

  • A catalytic amount of dry N,N-dimethylformamide (3 drops) is added.

  • The mixture is heated at reflux for 3 hours.

  • After the reaction is complete, the excess thionyl chloride is removed by evaporation under reduced pressure.

Step 2: Amidation

  • The residue from Step 1 is dissolved in 100 ml of dry dichloromethane and cooled.

  • To this cold solution, 100 ml of 12% ammonium hydroxide solution is added dropwise.

  • The mixture is stirred for an additional 2 hours.

  • 400 g of ice is then added, and stirring is continued until all the ice has melted.

  • The precipitated solid is collected by filtration and washed thoroughly with water.

  • The product is dried in a vacuum dryer to yield pure 2-chloro-4-nitrobenzamide.

Quantitative Data
ParameterValueReference
Overall Yield85%
Analytical Data
Retention Time1.93 min
Mass Spectrum (M+H)+201, 199
1H NMR (DMSO-d6, 300MHz), δ(ppm)8.24 (bs, 2H), 8.13 (s, 1H), 7.87 (s, 1H), 7.81 (d, J = 8.04Hz, 1H)

Characterization Data

A summary of the key characterization data for 2-chloro-4-nitrobenzamide is provided below.

PropertyValue
Physical Properties
Molecular FormulaC₇H₅ClN₂O₃
Molecular Weight200.58 g/mol
Melting Point168°-170° C[1]
AppearanceWhite to light yellow crystalline powder
Spectroscopic Data
Mass Spectrum (m/z)A mass spectrum for 2-chloro-4-nitrobenzamide is available in public databases such as the MassBank of North America (MoNA)[2]. The spectrum shows characteristic fragmentation patterns for the molecule.
Infrared (IR) SpectrumWhile a spectrum for the target molecule is not directly provided in the search results, IR spectra for closely related compounds are available, suggesting that characteristic peaks for the amide (N-H stretch, C=O stretch), nitro (N-O stretch), and chloro-aromatic groups would be expected.
Purity
Gas Chromatography (GC)>98.0%[3]

Synthesis of Starting Materials

The primary precursor for both pathways is either 2-chloro-4-nitrobenzoic acid or its corresponding acid chloride. The synthesis of 2-chloro-4-nitrobenzoic acid can be achieved from 2-chloro-4-nitrotoluene.

Synthesis of 2-chloro-4-nitrobenzoic acid from Toluene

A multi-step synthesis can be employed to produce 2-chloro-4-nitrobenzoic acid from toluene. This involves a sequence of electrophilic aromatic substitution and oxidation reactions[4].

G toluene Toluene nitration Nitration toluene->nitration p_nitrotoluene p-Nitrotoluene nitration->p_nitrotoluene chlorination Chlorination p_nitrotoluene->chlorination chloro_nitrotoluene 2-chloro-4-nitrotoluene chlorination->chloro_nitrotoluene oxidation Oxidation chloro_nitrotoluene->oxidation final_product 2-chloro-4-nitrobenzoic acid oxidation->final_product

Caption: Synthesis route to 2-chloro-4-nitrobenzoic acid from toluene.

Safety Considerations

  • 2-chloro-4-nitrobenzoyl chloride: This compound is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • 2-chloro-4-nitrobenzoic acid: This compound is an irritant. Avoid contact with skin and eyes.

  • Thionyl chloride: This is a highly corrosive and toxic reagent that reacts violently with water. All operations should be carried out in a fume hood.

  • Ammonia solution: Concentrated ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of 2-chloro-4-nitrobenzamide can be efficiently achieved through two primary pathways, both of which offer high yields and relatively straightforward experimental procedures. The choice between the amidation of the pre-formed acid chloride or the two-step synthesis from the carboxylic acid will depend on the specific needs and resources of the laboratory. This guide provides the necessary technical details to enable researchers and scientists to successfully synthesize and characterize this important chemical intermediate.

References

Aklomide and its Anticoccidial Mechanism in Eimeria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklomide is a synthetic chemical compound that has been utilized as a coccidiostat in the poultry industry for the control of Eimeria infections, the causative agent of coccidiosis. Despite its historical use, often in combination with other anticoccidial agents, the precise molecular mechanism of action of this compound against Eimeria parasites is not extensively detailed in contemporary scientific literature. This technical guide synthesizes the available information regarding its activity, efficacy when used in combination, and the standard experimental protocols employed to evaluate its anticoccidial effects. The guide highlights the need for further research to elucidate its specific biochemical pathways and molecular targets within the parasite.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in poultry, leading to substantial economic losses through mortality, reduced weight gain, and impaired feed conversion.[1] Control of this disease has heavily relied on the prophylactic use of anticoccidial drugs.[2] this compound (2-chloro-4-nitrobenzamide) is a chemical coccidiostat that has been used to prevent and control coccidiosis.[3] Unlike ionophores, which disrupt ion transport across the parasite's cell membrane, chemical coccidiostats like this compound are thought to act on specific metabolic pathways within the parasite.[2] However, the exact nature of this interaction for this compound remains poorly defined. This document aims to provide a comprehensive overview of the current understanding of this compound's role as an anticoccidial agent.

Putative Mechanism of Action

The specific molecular target and the precise mechanism of action of this compound in Eimeria are not well-documented in the available scientific literature. It is broadly classified as a coccidiostat, suggesting that it inhibits the development and reproduction of the parasite rather than directly killing it.[3] The activity of many chemical coccidiostats involves interference with critical metabolic pathways, such as cofactor synthesis or mitochondrial respiration.[4] However, which of these, if any, is the primary target of this compound has not been definitively established. Further targeted research, including metabolomic and transcriptomic studies on this compound-exposed Eimeria, is necessary to elucidate its specific mode of action.

Efficacy Data (in Combination)

This compound has often been used in combination with other anticoccidial compounds, which can broaden the spectrum of activity and enhance efficacy.[5] One notable combination is with sulfanitran. The following table summarizes efficacy data for a product containing this compound and sulfanitran against Eimeria tenella.

Product Active Ingredients Performance Index *Conclusion Reference
Novastat0.025% this compound and 0.02% Sulfanitran287Effective in prevention and control of E. tenella infection[3]
Novastat-30.025% this compound, 0.02% Sulfanitran, and 0.005% Roxarsone291Effective in prevention and control of E. tenella infection[3]
Nonmedicated-Infected ControlN/A99N/A[3]

*The Performance Index is a composite score based on mortality, weight gain, and fecal scores.[3]

Experimental Protocols for Anticoccidial Drug Evaluation

The evaluation of anticoccidial drugs like this compound typically involves standardized in vivo trials in chickens. These protocols are designed to assess the drug's ability to control the pathological and performance-depressing effects of a controlled Eimeria infection.

General In Vivo Efficacy Trial Protocol

A standard battery cage trial is a common method for evaluating anticoccidial efficacy.

  • Animal Model: Young, coccidia-free broiler chickens are typically used.

  • Housing: Birds are housed in wire-floored battery cages to prevent exogenous reinfection from feces.

  • Acclimation: A period of acclimation (e.g., several days) is allowed before the trial begins.

  • Dietary Treatments:

    • Uninfected, unmedicated control.

    • Infected, unmedicated control.

    • Infected, medicated groups with varying concentrations of the test compound (e.g., this compound).

  • Infection: Birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts of one or more species (e.g., E. tenella, E. acervulina).

  • Data Collection:

    • Performance: Body weight gain and feed conversion ratio are measured throughout the trial.

    • Lesion Scoring: At a specific time post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 to 4, with higher scores indicating more severe pathology.[3]

    • Oocyst Counts: Fecal samples are collected for a period post-infection, and the number of oocysts per gram of feces is determined using a McMaster chamber.[6]

    • Mortality: Daily mortality is recorded.

  • Statistical Analysis: Data are statistically analyzed to determine significant differences between treatment groups.

The following diagram illustrates a typical workflow for an in vivo anticoccidial efficacy trial.

G cluster_setup Experimental Setup cluster_infection Infection and Monitoring cluster_data Data Collection cluster_analysis Analysis A Day 0: Allocation of Coccidia-Free Chicks to Treatment Groups B Acclimation Period with Medicated/Control Feed A->B C Day X: Oral Inoculation with Eimeria Oocysts B->C D Daily Monitoring of Health and Mortality C->D E Day X+5 to X+7: Lesion Scoring D->E Endpoint F Throughout Trial: Body Weight and Feed Intake Measurement D->F G Day X+5 to End: Fecal Oocyst Counting D->G H Statistical Analysis of Performance, Lesion Scores, and Oocyst Output E->H F->H G->H I Determination of Anticoccidial Efficacy H->I G cluster_discovery Discovery & Development cluster_evaluation Efficacy Evaluation cluster_outcome Outcome A Chemical Synthesis of this compound B In Vitro Screening (Optional) A->B C In Vivo Efficacy Trials B->C D Reduced Lesion Scores C->D demonstrates E Improved Weight Gain & FCR C->E demonstrates F Lowered Oocyst Shedding C->F demonstrates G Coccidiostatic Activity Established D->G E->G F->G H Use as Prophylactic Feed Additive G->H

References

Navigating the Metabolic Journey of Acrylamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Acrylamide. Initial searches for "Aklomide" yielded limited specific data, suggesting that "Acrylamide," a structurally similar and extensively studied compound, was the likely subject of interest. This compound is chemically defined as 2-chloro-4-nitrobenzamide.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the pharmacokinetic profile of Acrylamide. The following sections summarize key quantitative data, outline experimental methodologies, and visualize metabolic pathways to facilitate a deeper understanding of this compound's interaction with biological systems.

Absorption

Acrylamide is readily absorbed through oral, dermal, and inhalation routes. Following oral administration, it is rapidly absorbed from the gastrointestinal tract.

Table 1: Oral Bioavailability of Acrylamide

SpeciesDosageBioavailability (%)Reference
RatsDiet32-44[1]
RatsAqueous Gavage60-98[1]
MiceDiet23[1]
MiceAqueous Gavage32-52[1]

Distribution

Upon absorption, acrylamide is widely distributed throughout the body. Studies in rodents have shown distribution to various tissues, with no significant evidence of accumulation.

Table 2: Tissue Distribution of Acrylamide in Male Sprague-Dawley Rats (50 mg/kg Oral Dose)

Time PointTissues with Highest RadioactivityReference
28 hoursGastric content, stomach, lung, bone marrow, skin[2]
144 hoursLung, bone marrow, esophagus[2]

In a study involving pregnant mice, orally administered [14C]acrylamide was found to distribute to the pancreas, blood, and thymus. Notably, the infection with coxsackievirus B3 was shown to alter the tissue distribution, decreasing radioactivity in the pancreas while increasing it in the blood and thymus[3].

Metabolism

The metabolism of acrylamide is a critical determinant of its toxicity. It proceeds primarily through two main pathways: direct conjugation with glutathione (GSH) and oxidation to its epoxide metabolite, glycidamide (GA).[4]

  • Oxidation Pathway (Phase I): Cytochrome P450 2E1 (CYP2E1) is the principal enzyme responsible for oxidizing acrylamide to glycidamide.[4][5][6] Glycidamide is a reactive metabolite that can form adducts with DNA and proteins, contributing to the genotoxicity and carcinogenicity of acrylamide.[4]

  • Glutathione Conjugation (Phase II): Both acrylamide and glycidamide can be detoxified by conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[4][7] These conjugates are further metabolized to mercapturic acids, which are then excreted in the urine.[4]

The balance between the CYP2E1-mediated activation to glycidamide and the GST-mediated detoxification is a key factor in the overall toxicity of acrylamide.

Metabolic Pathway of Acrylamide

Acrylamide_Metabolism Acrylamide Acrylamide Glycidamide Glycidamide (GA) Acrylamide->Glycidamide CYP2E1 Acrylamide_GSH Acrylamide-Glutathione Conjugate Acrylamide->Acrylamide_GSH GST Protein_Adducts Protein Adducts (e.g., Hemoglobin) Acrylamide->Protein_Adducts Glycidamide_GSH Glycidamide-Glutathione Conjugate Glycidamide->Glycidamide_GSH GST DNA_Adducts DNA Adducts Glycidamide->DNA_Adducts Glycidamide->Protein_Adducts AAMA N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) Acrylamide_GSH->AAMA Metabolism GAMA N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) Glycidamide_GSH->GAMA Metabolism iso_GAMA N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (iso-GAMA) Glycidamide_GSH->iso_GAMA Metabolism Urine Urinary Excretion AAMA->Urine GAMA->Urine iso_GAMA->Urine

Caption: Metabolic pathways of Acrylamide.

Excretion

Acrylamide and its metabolites are primarily eliminated from the body through urinary excretion. A smaller proportion is excreted in the feces.

Table 3: Excretion of Acrylamide and its Metabolites

SpeciesDoseRoute% of Dose in Urine% of Dose in FecesTime FrameReference
Rats50 mg/kgOralMajority~10%144 hours[2]
Rats20 µg/kgOral Gavage66.3% (as metabolites)-96 hours[8]
Rats100 µg/kgOral Gavage70.5% (as metabolites)-96 hours[8]
Humans0.5 µg/kgOral71.3% (as metabolites)-94 hours[8]
Humans20 µg/kgOral70.0% (as metabolites)-94 hours[8]

Studies have shown species-specific differences in the metabolic profile of excreted products. In humans, the major urinary metabolite is N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), derived from the direct conjugation of acrylamide with glutathione. In rats, a larger proportion of the dose is excreted as metabolites of glycidamide, such as N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA).[8][9][10]

Table 4: Proportions of Major Urinary Metabolites (% of Administered Dose)

SpeciesDoseAAMAGAMAAAMA-sulfoxideReference
Rats20 µg/kg33.6%32.7%Not Detected[8]
Rats100 µg/kg38.8%31.7%Not Detected[8]
Humans0.5 µg/kg51.7%6.3%13.2%[8]
Humans20 µg/kg49.2%6.4%14.5%[8]

Experimental Protocols

A variety of analytical methods are employed to study the ADME of acrylamide. The selection of a specific protocol depends on the biological matrix and the target analyte (acrylamide or its metabolites).

Quantification of Acrylamide and Glycidamide in Biological Matrices

A common and sensitive method for the simultaneous quantification of acrylamide and its metabolite glycidamide in plasma, urine, and various tissues is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (LC Separation) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: LC-MS/MS experimental workflow.

  • Sample Preparation: A simple protein precipitation method is often utilized.[11]

  • Lower Limit of Quantification (LLOQ):

    • Plasma: 5 ng/mL for acrylamide and 10 ng/mL for glycidamide.[11]

    • Tissues: 10 ng/mL for acrylamide and 20 ng/mL for glycidamide.[11]

    • Urine: 25 ng/mL for acrylamide and 100 ng/mL for glycidamide.[11]

  • Validation: The assay is typically validated for linearity, sensitivity, accuracy, precision, recovery, and stability.[11]

Analysis of Hemoglobin Adducts

Hemoglobin adducts of acrylamide and glycidamide serve as important biomarkers of exposure. High-throughput methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for their analysis in blood samples.[12]

  • Methodology: The protocol often involves the Edman reaction, followed by protein precipitation and solid-phase extraction (SPE) to isolate the reaction products.[12]

  • Quantification: Stable-isotope labeled peptides are used as internal standards for accurate quantification.[12]

  • Automation: The method can be performed on automated liquid handling and SPE systems for high-throughput analysis.[12]

Animal Studies for Pharmacokinetic Analysis
  • Animal Models: Male Sprague-Dawley or Fischer 344 rats are commonly used.[2][8]

  • Dosing: Acrylamide is administered, often as a radiolabeled compound (e.g., [1-14C]AMD or 13C3-AA), via oral gavage or in drinking water.[2][8]

  • Sample Collection: Blood, urine, and feces are collected at various time points post-administration. Tissues may be collected at the end of the study.[2][8]

  • Analysis: Radioactivity in samples is measured by liquid scintillation counting. The parent compound and its metabolites are identified and quantified using techniques like LC-MS/MS.[2][8]

References

Aklomide and the Eimeria Life Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Aklomide is a synthetic anticoccidial agent belonging to the benzamide group, historically used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. While it has been utilized as a coccidiostat, detailed public information regarding its specific mechanism of action on the various stages of the Eimeria life cycle is limited in currently accessible scientific literature. This guide synthesizes the available information and outlines the general experimental approaches used to evaluate such compounds.

Overview of this compound's Anticoccidial Activity

This compound has been primarily employed as a coccidiostat, a substance that inhibits the development and reproduction of coccidia rather than killing the parasites outright. It is often formulated in combination with other anticoccidial drugs, such as sulfanitran, to broaden the spectrum of activity and enhance efficacy. One such combination product, Novastat, contains 0.025% this compound and 0.02% sulfanitran and has demonstrated effectiveness in controlling infections with Eimeria tenella.[1]

While the precise molecular targets of this compound within the Eimeria parasite are not well-documented in recent literature, its classification as a coccidiostat suggests that it interferes with essential metabolic or developmental processes.

The Eimeria Life Cycle: Potential Stages for this compound Intervention

The complex life cycle of Eimeria involves both exogenous and endogenous stages, each presenting potential targets for anticoccidial drugs.[2][3]

  • Sporogony (Exogenous Stage): This stage occurs outside the host in the litter and involves the development of non-infectious oocysts into infectious sporulated oocysts. Coccidiostats can potentially inhibit this process, reducing the environmental load of infectious parasites.[4]

  • Schizogony (Asexual Endogenous Stage): Following ingestion of sporulated oocysts, sporozoites are released and invade intestinal epithelial cells. Inside the host cells, they undergo multiple rounds of asexual reproduction (schizogony or merogony), forming schizonts that contain numerous merozoites. This rapid multiplication is a key factor in the pathology of coccidiosis.

  • Gametogony (Sexual Endogenous Stage): Merozoites released from the schizonts can invade new host cells and differentiate into male (microgametes) and female (macrogametes) sexual forms. Fertilization leads to the formation of a zygote, which develops into an oocyst that is shed in the feces.

The general mode of action for many coccidiostats involves the inhibition of the intracellular developmental stages, particularly schizogony, thereby preventing the massive proliferation of the parasite that leads to clinical disease.

Experimental Protocols for Evaluating Anticoccidial Effects

Oocyst Sporulation Inhibition Assay

This in vitro assay evaluates the effect of a compound on the exogenous development of Eimeria.

Methodology:

  • Oocyst Collection and Purification: Unsporulated oocysts are collected from the feces of experimentally infected birds and purified by flotation in a saturated salt or sugar solution.

  • Treatment: Purified oocysts are incubated in a solution containing the test compound (e.g., this compound) at various concentrations. A control group is incubated in a solution without the compound.

  • Sporulation Conditions: The oocyst suspensions are placed in a shallow layer in a petri dish or flask and incubated under conditions of optimal temperature (e.g., 25-29°C) and aeration for 48-72 hours to allow for sporulation.

  • Assessment: The percentage of sporulated oocysts is determined by microscopic examination. A sporulated oocyst contains four sporocysts. The inhibition of sporulation is calculated by comparing the sporulation rate in the treated groups to the control group.

Sporozoite Invasion Assay

This in vitro assay assesses the ability of a compound to prevent the invasion of host cells by sporozoites.[5]

Methodology:

  • Cell Culture: A monolayer of a suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is grown in a multi-well plate.

  • Sporozoite Excystation: Sporulated oocysts are treated with a solution of bile salts and trypsin to induce the release of sporozoites.

  • Treatment and Infection: The host cell monolayer is treated with the test compound before, during, or after the addition of the freshly excysted sporozoites.

  • Incubation: The infected cell cultures are incubated to allow for sporozoite invasion.

  • Quantification: The number of intracellular sporozoites is quantified. This can be done by various methods, including microscopic counting after staining, or by using molecular techniques such as quantitative PCR (qPCR) to measure the amount of parasite DNA within the host cells. The percentage of invasion inhibition is calculated relative to the untreated control.

Merozoite Development (Reproduction Inhibition) Assay

This in vitro assay evaluates the effect of a compound on the intracellular development of the parasite, specifically the formation of merozoites.[5]

Methodology:

  • Infection of Host Cells: A host cell monolayer is infected with sporozoites as described above.

  • Treatment: After allowing for sporozoite invasion, the infected cells are treated with the test compound at various concentrations.

  • Incubation: The treated, infected cultures are incubated for a period that allows for the development of schizonts and the subsequent formation of merozoites (typically 48-72 hours).

  • Assessment: The effect on merozoite development can be assessed in several ways:

    • Microscopic Examination: The number and morphology of developing schizonts can be observed.

    • Oocyst Production: In some cell culture systems that support the full life cycle, the number of oocysts produced can be counted.

    • Molecular Quantification: qPCR can be used to measure the replication of parasite DNA, which correlates with merozoite production. The percentage of reproduction inhibition is then calculated.

Data Presentation

Due to the lack of specific quantitative data for this compound in the available literature, the following tables are presented as templates for how such data would be structured.

Table 1: Effect of this compound on Eimeria tenella Oocyst Sporulation

This compound Concentration (µg/mL)Mean Sporulation Rate (%)Standard Deviation% Inhibition
0 (Control)0
1
10
100

Table 2: Effect of this compound on Eimeria tenella Sporozoite Invasion

This compound Concentration (µg/mL)Mean Invasion Rate (%)Standard Deviation% Inhibition
0 (Control)0
1
10
100

Table 3: Effect of this compound on Eimeria tenella Merozoite Development (Reproduction)

This compound Concentration (µg/mL)Mean Parasite DNA (relative quantification)Standard Deviation% Inhibition
0 (Control)0
1
10
100

Signaling Pathways and Experimental Workflows

As no specific information is available on the signaling pathways in Eimeria affected by this compound, a generalized experimental workflow for screening anticoccidial compounds is presented below.

Experimental_Workflow cluster_exogenous Exogenous Stage Evaluation cluster_endogenous Endogenous Stage Evaluation cluster_analysis Data Analysis oocyst_collection Oocyst Collection & Purification sporulation_assay Sporulation Inhibition Assay oocyst_collection->sporulation_assay microscopy Microscopy sporulation_assay->microscopy sporozoite_excystation Sporozoite Excystation invasion_assay Sporozoite Invasion Assay sporozoite_excystation->invasion_assay cell_culture Host Cell Culture cell_culture->invasion_assay reproduction_assay Merozoite Development Assay invasion_assay->reproduction_assay invasion_assay->microscopy qpcr qPCR invasion_assay->qpcr reproduction_assay->qpcr statistical_analysis Statistical Analysis microscopy->statistical_analysis qpcr->statistical_analysis

Caption: Generalized workflow for in vitro screening of anticoccidial compounds.

Conclusion

References

Molecular Targets of Aklomide in Protozoa: An Uncharted Scientific Territory

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific molecular targets of the anticoccidial drug Aklomide (2-chloro-4-nitrobenzamide) within protozoan parasites. While its efficacy as a coccidiostat, particularly against Eimeria species in poultry, is documented, its precise mechanism of action at the molecular level remains largely unelucidated in publicly available research.

This compound has been utilized in veterinary medicine, often in combination with other compounds such as Sulfanitran, to control coccidiosis, a parasitic disease of the intestinal tract. Its role is primarily understood as that of a coccidiostat, meaning it inhibits the development and reproduction of the parasite rather than directly killing it. This activity is crucial in managing the clinical signs of the disease and reducing oocyst shedding, thereby limiting the spread of the parasite.

Despite its use, detailed investigations into which specific enzymes, proteins, or metabolic pathways this compound interacts with within the protozoan cell are not described in the accessible scientific literature. General studies on anticoccidial drugs highlight various potential mechanisms of action, including the disruption of metabolic pathways essential for the parasite's survival, such as energy metabolism or nucleic acid synthesis. However, a direct link between this compound and a specific molecular target has not been established.

The absence of this critical information precludes the development of a detailed technical guide as requested. Consequently, quantitative data on binding affinities, inhibition constants, and detailed experimental protocols for target identification specific to this compound are not available. Similarly, the creation of diagrams for signaling pathways or experimental workflows is not feasible without a known target or mechanism.

Future Research Directions

To elucidate the molecular targets of this compound in protozoa, a dedicated research effort employing modern drug discovery and molecular biology techniques would be necessary. The following experimental approaches could be pivotal in identifying its mechanism of action:

  • Affinity Chromatography and Mass Spectrometry: This proteomic approach could be used to identify proteins from protozoan lysates that directly bind to this compound.

  • Enzyme Inhibition Assays: A broad panel of key metabolic enzymes from Eimeria could be screened for inhibition by this compound.

  • Metabolomic Analysis: Comparing the metabolic profiles of this compound-treated and untreated protozoa could reveal which metabolic pathways are disrupted by the drug.

  • Genetic Approaches: Inducing resistance to this compound in a laboratory setting and sequencing the genomes of resistant parasites could identify mutations in the gene encoding the drug's target.

Below is a conceptual workflow illustrating how such a research program might be structured.

G cluster_target_id Target Identification Strategies cluster_target_validation Target Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Protein Target Identification Protein Target Identification Mass Spectrometry->Protein Target Identification Recombinant Protein Expression Recombinant Protein Expression Protein Target Identification->Recombinant Protein Expression Enzyme Inhibition Assays Enzyme Inhibition Assays Identification of Inhibited Enzyme(s) Identification of Inhibited Enzyme(s) Enzyme Inhibition Assays->Identification of Inhibited Enzyme(s) Identification of Inhibited Enzyme(s)->Recombinant Protein Expression Metabolomic Profiling Metabolomic Profiling Identification of Disrupted Pathway(s) Identification of Disrupted Pathway(s) Metabolomic Profiling->Identification of Disrupted Pathway(s) Gene Knockout/Knockdown Gene Knockout/Knockdown Identification of Disrupted Pathway(s)->Gene Knockout/Knockdown Resistant Mutant Selection Resistant Mutant Selection Genomic Sequencing Genomic Sequencing Resistant Mutant Selection->Genomic Sequencing Identification of Mutated Gene(s) Identification of Mutated Gene(s) Genomic Sequencing->Identification of Mutated Gene(s) Identification of Mutated Gene(s)->Gene Knockout/Knockdown Biochemical Assays Biochemical Assays Recombinant Protein Expression->Biochemical Assays Confirmed Molecular Target Confirmed Molecular Target Biochemical Assays->Confirmed Molecular Target Phenotypic Analysis Phenotypic Analysis Gene Knockout/Knockdown->Phenotypic Analysis Phenotypic Analysis->Confirmed Molecular Target

Conceptual workflow for identifying the molecular target of this compound.

Aklomide: A Review of its Basic Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

PropertyValue
Chemical Formula C₇H₅ClN₂O₃
Molecular Weight 200.58 g/mol
CAS Number 3011-89-0
Appearance Solid Crystalline, Cream color
Synonyms 2-chloro-4-nitrobenzamide

Hazard Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Aklomide has been assigned the following hazard classifications[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

This classification implies that this compound poses a moderate acute oral hazard and is an irritant to the skin, eyes, and respiratory system upon single exposure. However, the underlying experimental data and protocols for these classifications are not publicly detailed.

Toxicological Data Summary

A thorough review of available scientific literature and toxicological databases reveals a significant lack of quantitative data for this compound. Specific values for key toxicological endpoints are not published in readily accessible sources.

Table 1: Summary of Available Toxicological Endpoints for this compound

Toxicity Endpoint Species Route Value Reference
Acute Oral Toxicity (LD₅₀) Data Not AvailableOralData Not Available-
Acute Dermal Toxicity (LD₅₀) Data Not AvailableDermalData Not Available-
Acute Inhalation Toxicity (LC₅₀) Data Not AvailableInhalationData Not Available-
NOAEL (Subchronic) Data Not AvailableOralData Not Available-
NOAEL (Chronic) Data Not AvailableOralData Not Available-

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed in a population.

Experimental Protocols

Due to the absence of published toxicological studies, detailed experimental protocols for the determination of this compound's toxicity are not available. Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. A general overview of what these protocols would entail is provided below.

Acute Oral Toxicity (Following OECD Guideline 423)

An acute oral toxicity study would typically involve the administration of a single dose of this compound to a group of laboratory animals, usually rats. The animals would be observed for a period of 14 days for signs of toxicity and mortality.

Caption: General workflow for an acute oral toxicity study.

Subchronic Oral Toxicity (Following OECD Guideline 408)

A 90-day subchronic oral toxicity study would involve the daily administration of this compound to animals (e.g., rats) at three or more dose levels.

G cluster_0 Dosing Phase (90 days) cluster_1 Terminal Phase A Daily Dosing B Clinical Observations A->B C Body Weight & Food Consumption A->C D Hematology & Clinical Chemistry C->D E Gross Necropsy D->E F Organ Weights E->F G Histopathology E->G H H G->H NOAEL Determination

Caption: Key stages of a subchronic oral toxicity study.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no publicly available information regarding the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound. Standard assays to evaluate these endpoints would include:

  • Genotoxicity: Ames test (bacterial reverse mutation assay), in vitro and in vivo micronucleus assays, and chromosomal aberration tests.

  • Carcinogenicity: Long-term (typically 2-year) animal bioassays.

  • Reproductive and Developmental Toxicity: Two-generation reproductive toxicity studies and prenatal developmental toxicity studies.

Mechanism of Action

The mechanism of toxic action for this compound has not been elucidated in the available literature. Based on its chemical structure, a 2-chloro-4-nitrobenzamide, potential mechanisms could involve metabolic activation of the nitro group or reactions involving the chloro-substituted aromatic ring. However, without experimental data, this remains speculative.

G This compound This compound Metabolic Activation? Metabolic Activation? This compound->Metabolic Activation? Reactive Metabolites? Reactive Metabolites? Metabolic Activation?->Reactive Metabolites? Cellular Targets (DNA, Proteins)? Cellular Targets (DNA, Proteins)? Reactive Metabolites?->Cellular Targets (DNA, Proteins)? Toxicity Toxicity Cellular Targets (DNA, Proteins)?->Toxicity

Caption: Hypothetical pathway for this compound-induced toxicity.

Conclusion

The toxicological profile of this compound is largely incomplete based on publicly accessible data. While GHS classifications indicate potential for acute oral toxicity and irritation, the absence of quantitative data such as LD₅₀ and NOAEL values, along with the lack of studies on chronic exposure, genotoxicity, carcinogenicity, and reproductive toxicity, represents a significant data gap. For a comprehensive understanding of the toxicological risks associated with this compound, detailed experimental studies following established international guidelines are required. Researchers and drug development professionals should exercise caution and consider the need for de novo toxicological evaluation when handling or considering this compound for further development.

References

Methodological & Application

Application Notes and Protocols for Aklomide Efficacy Testing in Chicken Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion. Aklomide is an anticoccidial compound that has been utilized in the prevention and control of this disease. These application notes provide detailed protocols for evaluating the efficacy of this compound in chicken animal models, focusing on standardized methodologies for consistent and reproducible results. The protocols described herein are based on established battery cage trial models, a controlled method for assessing anticoccidial drug efficacy.

Principle of this compound Action

This compound is a coccidiostat that interferes with the early stages of the Eimeria life cycle. While its precise molecular mechanism is not fully elucidated, its efficacy is often enhanced when used in combination with other anticoccidial agents, such as sulfonamides. For instance, Novastat®, a combination of this compound and Sulfanitran, has demonstrated high effectiveness in controlling coccidiosis caused by species such as Eimeria tenella and Eimeria acervulina.[1][2]

Host Immune Response to Eimeria Infection

Understanding the host's immune response to Eimeria infection is crucial for contextualizing the action of anticoccidial drugs. Eimeria infection triggers a complex interplay of innate and adaptive immune responses within the chicken's intestinal mucosa. Key signaling pathways, such as the Toll-like receptor (TLR) and NF-κB pathways, are activated upon parasite recognition, leading to the production of pro-inflammatory cytokines and the initiation of an inflammatory response aimed at controlling the parasite.[3][4][5]

G cluster_pathway Host Immune Signaling in Response to Eimeria Infection Eimeria Eimeria Sporozoite IEC Intestinal Epithelial Cell (IEC) Eimeria->IEC Invasion TLR Toll-like Receptor (TLR) IEC->TLR Parasite Recognition MyD88 MyD88 TLR->MyD88 Activation TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb Phosphorylation of IκB NFkB Active NF-κB (p65/p50) NFkB_Ikb->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Gene Transcription Inflammation Inflammation & Immune Cell Recruitment Cytokines->Inflammation

NF-κB Signaling Pathway Activation in Chicken Intestinal Epithelial Cells upon Eimeria Infection.

Experimental Protocols

Protocol 1: Battery Cage Efficacy Trial

This protocol outlines a standard battery cage trial to assess the efficacy of this compound against a specific Eimeria species.

1. Experimental Animals and Housing:

  • Species: Broiler chickens (e.g., Cobb 500, Ross 308).

  • Age: Day-old chicks.

  • Housing: Raised in wire-floored battery cages to prevent reinfection from litter. Cages should be thoroughly cleaned and disinfected prior to the study.

  • Environment: Maintain appropriate brooding temperature, lighting, and ventilation.

2. Diet and Water:

  • Provide ad libitum access to a balanced, unmedicated starter feed.

  • Ensure a constant supply of fresh, clean water.

  • The test substance (this compound) should be incorporated into the feed at the desired concentration for the treatment groups.

3. Experimental Design:

  • Group 1: Uninfected, Untreated Control (UUC): Birds receive unmedicated feed and are not infected.

  • Group 2: Infected, Untreated Control (IUC): Birds receive unmedicated feed and are infected.

  • Group 3: Infected, this compound-Treated (TEST): Birds receive feed medicated with this compound at the test concentration and are infected.

  • Replicates: Use a sufficient number of birds per group (e.g., 10 birds per replicate, with 4-6 replicates per group) to ensure statistical power.

4. Infection:

  • Parasite: Use a specific, recent field isolate or a reference strain of Eimeria (e.g., E. tenella, E. acervulina).

  • Inoculum Preparation: Culture and sporulate oocysts. The number of sporulated oocysts per bird should be titrated to cause a significant, but not overwhelming, infection (e.g., a 15-25% reduction in weight gain in the IUC group).

  • Inoculation: At approximately 14 days of age, orally inoculate each bird in the IUC and TEST groups with the prepared oocyst suspension.

G start Day 0: Day-old chicks arrive rearing Day 0-13: Rear on unmedicated feed start->rearing grouping Day 13: Randomize into experimental groups rearing->grouping treatment Day 13 onwards: Administer treated feed grouping->treatment infection Day 14: Oral inoculation with Eimeria oocysts treatment->infection monitoring Day 14-21: Monitor clinical signs and mortality infection->monitoring data_collection1 Day 21: Weigh birds, collect fecal samples for OPG monitoring->data_collection1 data_collection2 Day 21: Euthanize for lesion scoring monitoring->data_collection2 analysis Data Analysis: Calculate BWG, FCR, Lesion Scores, OPG data_collection1->analysis data_collection2->analysis end End of Trial analysis->end

Experimental Workflow for a Battery Cage Efficacy Trial.

5. Data Collection and Efficacy Parameters:

  • Body Weight Gain (BWG): Weigh birds at the start of the treatment period (e.g., day 13) and at the end of the trial (e.g., day 21). Calculate the average weight gain per bird for each group.

  • Feed Conversion Ratio (FCR): Record the total feed consumed per replicate during the trial period. Calculate FCR as the total feed consumed divided by the total weight gain.

  • Mortality: Record daily mortality.

  • Lesion Scoring: At the end of the trial (typically 7 days post-infection), euthanize a subset of birds from each group. Score the gross intestinal lesions according to the Johnson and Reid (1970) method, which uses a scale of 0 (no lesions) to 4 (severe lesions).

  • Oocyst Shedding (Oocysts Per Gram of Feces - OPG): Collect fecal samples from each replicate for several days post-infection (e.g., days 5-8 post-infection). Use a standardized method, such as the McMaster technique, to count the number of oocysts per gram of feces.

Protocol 2: Oocyst Counting (McMaster Technique)

1. Materials:

  • McMaster counting chamber

  • Microscope

  • Saturated salt (NaCl) solution (flotation solution)

  • Beaker, gauze, and stirring rod

  • Graduated cylinder and pipette

  • Scale

2. Procedure:

  • Weigh 2 grams of a pooled fecal sample from a single replicate.

  • Add the fecal sample to a beaker and add 28 ml of saturated salt solution.

  • Mix thoroughly with a stirring rod to create a uniform suspension.

  • Strain the suspension through a layer of gauze into another beaker.

  • Using a pipette, immediately fill both chambers of the McMaster slide.

  • Let the slide sit for 5 minutes to allow the oocysts to float to the top.

  • Under a microscope at 100x magnification, count the oocysts within the grid of both chambers.

  • Calculate the OPG using the following formula: OPG = (Total oocysts in both chambers) x 50

Data Presentation

The following tables present illustrative data from a hypothetical this compound efficacy trial against Eimeria tenella. This data is representative of expected outcomes and should be used for comparative purposes.

Table 1: Performance Data

GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Mortality (%)
Uninfected, Untreated Control (UUC)5501.500
Infected, Untreated Control (IUC)4201.9515
Infected, this compound-Treated (TEST)5351.552

Table 2: Parasitological and Pathological Data

GroupMean Lesion Score (0-4)Mean Oocyst Shedding (OPG x 10³)
Uninfected, Untreated Control (UUC)0.00
Infected, Untreated Control (IUC)3.2250
Infected, this compound-Treated (TEST)0.525

Conclusion

The protocols detailed in these application notes provide a robust framework for the evaluation of this compound's efficacy against coccidiosis in chickens. Consistent application of these methods, particularly in controlled battery cage trials, will yield reliable data on key performance and parasitological parameters. The illustrative data demonstrates the expected outcomes of a successful anticoccidial agent, characterized by improved weight gain and feed conversion, and a significant reduction in mortality, intestinal lesions, and oocyst shedding. Researchers and drug development professionals can adapt these protocols to assess novel anticoccidial candidates and formulations.

References

Application Note: Determination of Aklomide Residues in Poultry Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of aklomide residues in various poultry tissues, including muscle, liver, and skin with adhering fat. This compound is a coccidiostat used in the poultry industry to control parasitic infections. Monitoring its residue levels in edible tissues is crucial to ensure food safety and compliance with regulatory limits. The described protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high selectivity and sensitivity for the detection of this compound. This document provides a comprehensive guide, from sample preparation to data analysis, to facilitate the accurate determination of this compound residues in a laboratory setting.

Introduction

Coccidiosis is a prevalent and economically significant parasitic disease in the poultry industry. This compound (2-chloro-4-nitrobenzamide) is a synthetic compound effective in the prevention and control of this disease. However, the use of veterinary drugs like this compound can lead to the presence of residues in edible tissues, which may pose a risk to consumers. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for this compound in poultry products to safeguard public health.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of veterinary drug residues in food matrices due to its high sensitivity, specificity, and ability to handle complex samples.[3] This application note outlines a complete workflow for the analysis of this compound in poultry tissues, providing researchers and analysts with the necessary protocols to implement this method.

Experimental Protocols

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of this compound from poultry tissues.

Materials:

  • Homogenizer (e.g., rotor-stator or blender)

  • Centrifuge capable of 5000 x g

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Syringe filters (0.22 µm)

Procedure:

  • Accurately weigh 2 ± 0.1 g of homogenized poultry tissue (muscle, liver, or skin/fat) into a 50 mL centrifuge tube.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Homogenize the sample for 1 minute at high speed.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 10 minutes at 4°C.

  • Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing 150 mg PSA and 50 mg C18.

  • Vortex for 30 seconds to facilitate the cleanup process.

  • Centrifuge at 5000 x g for 5 minutes.

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient starting from 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energies for the most abundant and specific product ions. Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.

Data Presentation

Maximum Residue Limits (MRLs)

The following table summarizes the established MRLs for this compound in poultry tissues in the United States.

TissueMRL (µg/kg)Reference
Muscle300021 CFR 556.30[1]
Liver450021 CFR 556.30[1]
Kidney450021 CFR 556.30[1]
Skin with Fat450021 CFR 556.30[1]
Hypothetical Quantitative Data

The following table presents a hypothetical example of quantitative results for this compound residues in different poultry tissues, demonstrating how data can be presented and compared against the established MRLs.

Sample IDTissue TypeThis compound Concentration (µg/kg)Below MRL?
CHK-001Muscle152.8Yes
CHK-002Liver350.2Yes
CHK-003Skin/Fat215.5Yes
CHK-004Muscle3200.1No
CHK-005Liver480.6Yes

Visualization of Experimental Workflow

aklomide_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Poultry Tissue (Muscle, Liver, Skin/Fat) homogenize Homogenization (2g tissue in 10mL ACN + 1% FA) sample->homogenize extract Salt-out Extraction (4g MgSO4, 1g NaCl) homogenize->extract centrifuge1 Centrifugation (5000 x g, 10 min) extract->centrifuge1 cleanup Dispersive SPE Cleanup (PSA + C18) centrifuge1->cleanup centrifuge2 Centrifugation (5000 x g, 5 min) cleanup->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter lcms LC-MS/MS System (C18 Column, ESI+) filter->lcms mrm MRM Data Acquisition (Quantifier & Qualifier Ions) lcms->mrm quant Quantification (Calibration Curve) mrm->quant report Reporting (Compare to MRLs) quant->report

References

Aklomide in Combination Therapy: Application Notes and Protocols for Anticoccidial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of aklomide in combination with other anticoccidial agents for the control of coccidiosis in poultry. The information is compiled to assist in the design and evaluation of novel anticoccidial therapies.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control of this disease has largely relied on the prophylactic use of anticoccidial drugs. However, the emergence of drug-resistant Eimeria strains necessitates the exploration of new therapeutic strategies, including the use of combination therapies to enhance efficacy and mitigate resistance development.

This compound (2-chloro-4-nitrobenzamide) is a synthetic anticoccidial compound that has been utilized in combination with other drugs to broaden the spectrum of activity and improve disease control. This document focuses on the well-documented combinations of this compound with sulfanitran and roxarsone, commercially known as Novastat and Novastat-3.

This compound Combination Therapies: Efficacy Data

The efficacy of this compound in combination therapies has been evaluated against key Eimeria species affecting poultry. The "Performance Index" is a composite measure used to assess the overall effectiveness of an anticoccidial drug, integrating data on mortality, weight gain, and fecal scores.

Efficacy Against Eimeria tenella

Eimeria tenella is a highly pathogenic species causing cecal coccidiosis, often leading to significant mortality. The combination of this compound with sulfanitran (Novastat) and with both sulfanitran and roxarsone (Novastat-3) has demonstrated significant efficacy in controlling E. tenella infections in chicks.

Treatment GroupThis compound (%)Sulfanitran (%)Roxarsone (%)Performance IndexRelative Survival (%)Relative Mean Fecal Score (%)Relative Mean Gain (%)
Non-medicated Infected Control 0009955128
Novastat 0.0250.0202871009691
Novastat-3 0.0250.020.005291Not ReportedNot ReportedNot Reported

Table 1: Efficacy of this compound Combination Therapies against Eimeria tenella Infection in Chicks.[1]

Efficacy Against Eimeria acervulina

Eimeria acervulina causes duodenal coccidiosis, leading to morbidity and reduced weight gain. A combination of 0.025% this compound with varying concentrations of sulfanitran has been evaluated for the prevention of morbidity and mortality due to E. acervulina. While the specific quantitative outcomes of these trials are not detailed in the available literature, the investigation into this combination highlights its perceived utility against intestinal coccidiosis.

Combination with Roxarsone and Zinc Bacitracin

A series of three broiler trials evaluated the effects of roxarsone and zinc bacitracin in the presence of this compound. While this study did not specifically induce a coccidiosis challenge, it provides insights into the growth-promoting effects and compatibility of these compounds.

Treatment GroupRoxarsone (ppm)Zinc Bacitracin ( g/ton )This compound (%)Outcome
Control 000.025Baseline body weight and feed efficiency.
Roxarsone Supplemented 25, 50, or 7500.025Significantly higher body weights at eight weeks of age compared to the control group.[2][3]
High Roxarsone 7500.025Significant improvement in feed efficiency over the 50 ppm roxarsone and control groups.[2][3]
Zinc Bacitracin Supplemented 015, 30, or 600.025No significant growth or feed efficiency response at any level of supplementation.[2][3]

Table 2: Effects of Roxarsone and Zinc Bacitracin in the Presence of this compound on Broiler Performance.[2][3] The rate of mortality was not significantly influenced by any of the dietary treatments in these trials.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound combination therapies.

Protocol 1: Anticoccidial Efficacy Trial in Battery Cages (Based on the Morehouse-Baron Method)

This protocol is designed to evaluate the efficacy of anticoccidial compounds against a controlled Eimeria challenge in a laboratory setting.

Objective: To determine the efficacy of a test compound or combination in preventing mortality and morbidity associated with coccidiosis.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter feed

  • Sporulated oocysts of the target Eimeria species (e.g., E. tenella)

  • Test anticoccidial compounds (e.g., this compound, sulfanitran, roxarsone)

  • Battery cages with wire floors

  • Feeders and waterers

  • Scales for weighing birds and feed

  • Fecal collection trays

  • Microscope and hemocytometer for oocyst counting (optional)

  • Lesion scoring guide (e.g., Johnson and Reid, 1970)

Procedure:

  • Animal Husbandry:

    • House day-old chicks in clean, disinfected battery cages with wire floors to prevent reinfection from litter.

    • Provide ad libitum access to coccidia-free starter feed and water.

    • Maintain appropriate temperature and lighting for the age of the birds.

  • Experimental Groups:

    • Group 1: Non-infected, Non-medicated Control (NNC): Receives basal feed without anticoccidials and is not challenged with Eimeria.

    • Group 2: Infected, Non-medicated Control (INC): Receives basal feed and is challenged with Eimeria.

    • Group 3: Infected, Medicated (Test Group): Receives feed containing the test anticoccidial(s) at the desired concentration for a specified period before and after challenge.

  • Medication and Challenge:

    • Start the medicated feed for the test group at least 24 hours prior to infection.

    • At a predetermined age (e.g., 10-14 days), orally inoculate each bird in the INC and medicated groups with a standardized dose of sporulated Eimeria oocysts. The dose should be sufficient to cause clinical signs and some mortality in the INC group.

  • Data Collection:

    • Mortality: Record daily mortality for each group.

    • Weight Gain: Weigh all birds at the beginning of the experiment, on the day of infection, and at the termination of the experiment (typically 7-9 days post-infection). Calculate the average weight gain for each group.

    • Fecal Score: On days 5 through 7 post-infection, score the fecal droppings for each replicate pen on a scale of 0 to 4 based on the severity of diarrhea and presence of blood.[1]

    • Lesion Score: At the end of the trial, euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970), where scores range from 0 (no gross lesions) to 4 (most severe lesions).[1]

  • Calculation of Performance Index:

    • The Morehouse-Baron Performance Index is calculated based on a comparison of the medicated-infected group with the non-medicated infected and non-infected controls. The index combines mortality, weight gain, and fecal scores.

Mode of Action

Understanding the mechanism of action of individual components in a combination therapy is crucial for rational drug design and for anticipating potential synergistic or additive effects.

Sulfanitran

Sulfanitran is a sulfonamide antibiotic.[4] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in the folic acid synthesis pathway of coccidia.[1] Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides inhibit the growth and replication of the parasite.

Roxarsone

Roxarsone is an organoarsenic compound that has demonstrated both anticoccidial and growth-promoting properties.[5] Its exact mode of anticoccidial action is not fully elucidated, but it is known to be effective against certain Eimeria species, particularly E. tenella and E. brunetti.[6]

This compound

The specific biochemical pathway targeted by this compound in Eimeria has not been definitively identified in the reviewed literature. Further research is required to elucidate its precise mechanism of action.

Visualizations

Logical Relationship of this compound Combination Therapy Components

G This compound This compound Novastat Novastat This compound->Novastat Novastat_3 Novastat_3 This compound->Novastat_3 Sulfanitran Sulfanitran Sulfanitran->Novastat Sulfanitran->Novastat_3 Roxarsone Roxarsone Roxarsone->Novastat_3 Coccidiosis_Control Coccidiosis_Control Novastat->Coccidiosis_Control Novastat_3->Coccidiosis_Control

Caption: Composition of Novastat and Novastat-3 for Coccidiosis Control.

Experimental Workflow for Anticoccidial Efficacy Trial

G start Acquire Day-Old Chicks housing House in Battery Cages start->housing grouping Divide into Control and Treatment Groups housing->grouping medication Administer Medicated Feed to Treatment Group grouping->medication challenge Oral Inoculation with Eimeria Oocysts grouping->challenge Non-medicated Groups medication->challenge monitoring Monitor for 7-9 Days challenge->monitoring data_collection Collect Data: - Mortality - Weight Gain - Fecal Scores - Lesion Scores monitoring->data_collection analysis Calculate Performance Index and Analyze Data data_collection->analysis end Evaluate Efficacy analysis->end

Caption: Workflow for a typical battery cage efficacy trial.

Postulated Signaling Pathway Inhibition by Sulfonamides

G PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfanitran Sulfanitran Sulfanitran->Dihydropteroate_Synthetase Inhibits

Caption: Inhibition of the folic acid pathway by sulfonamides like sulfanitran.

Conclusion

This compound in combination with sulfanitran and roxarsone has been shown to be an effective tool in the control of coccidiosis in poultry. The provided data and protocols offer a foundation for researchers and drug development professionals to further investigate these and other this compound-based combination therapies. Future research should focus on elucidating the precise mode of action of this compound to enable more targeted and synergistic drug combination strategies. Additionally, comprehensive efficacy studies against a wider range of Eimeria species are warranted to fully characterize the potential of this compound in modern poultry production.

References

Application Notes and Protocols for Developing a Laboratory Model of Aklomide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklomide (2-chloro-4-nitrobenzamide) is a synthetic compound with potential therapeutic applications. As with any novel therapeutic agent, the emergence of drug resistance is a significant clinical challenge that can limit its efficacy. Understanding the mechanisms by which resistance to this compound develops is crucial for optimizing its use, developing strategies to overcome resistance, and identifying potential combination therapies. This document provides a detailed guide for establishing a laboratory model of this compound resistance using in vitro cell culture techniques.

The development of drug-resistant cell lines is a fundamental tool in experimental oncology and drug development.[1] These models are created by exposing cancer cells to a therapeutic agent over time, selecting for a population of cells that can survive and proliferate at higher drug concentrations.[2][3][4] Such models are invaluable for investigating the molecular mechanisms underlying drug resistance and for the preclinical evaluation of new therapeutic strategies.[1][5]

This protocol will outline the steps for inducing this compound resistance in a selected cell line, characterizing the resistant phenotype, and exploring the potential molecular pathways involved.

Data Presentation

All quantitative data generated during the development and characterization of the this compound-resistant cell line should be meticulously documented and summarized in tables for clear comparison between the parental (sensitive) and resistant cell lines.

Table 1: IC50 Values for this compound and Other Compounds

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
Parental
This compound-Resistant

Table 2: Cellular Proliferation Rates

Cell LineDoubling Time (hours)
Parental
This compound-Resistant

Table 3: Apoptosis Assay Results (% Apoptotic Cells after this compound Treatment)

Cell Line24 hours48 hours72 hours
Parental
This compound-Resistant

Table 4: Relative Protein Expression Levels (Fold Change vs. Parental)

ProteinThis compound-Resistant Cell Line
P-glycoprotein (P-gp)
Bcl-2
Bax
PARP

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cell Line

This protocol describes the generation of an this compound-resistant cell line by continuous exposure to incrementally increasing concentrations of the drug.[5]

Materials:

  • Parental cancer cell line (e.g., MGC803, a human gastric carcinoma cell line)[6]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed the parental cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Assess cell viability using a suitable assay (e.g., MTT or CCK-8).[7]

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Induce Resistance:

    • Start by continuously exposing the parental cells to this compound at a concentration equal to the IC50.

    • Culture the cells until they reach 70-80% confluency.

    • Subculture the cells and gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).[5] This process of gradually increasing drug concentration can take several months.[6]

    • At each concentration step, ensure the cells have adapted and are proliferating steadily before increasing the dose. It is advisable to freeze down cell stocks at each stage.[8]

  • Establish the Resistant Line:

    • Continue this process until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 5 to 10-fold the initial IC50).[9]

    • The resulting cell line is now considered this compound-resistant (e.g., MGC803/AKR).

    • To ensure stability, the resistant cell line should be maintained in a drug-free medium for several passages and the resistance level re-confirmed.[7]

Protocol 2: Characterization of the this compound-Resistant Phenotype

1. Confirmation of Drug Resistance (IC50 Determination):

  • Perform a cell viability assay (e.g., MTT or CCK-8) on both the parental and the this compound-resistant cell lines with a range of this compound concentrations.

  • Calculate and compare the IC50 values. A significant increase in the IC50 for the resistant line confirms the resistant phenotype.[5]

  • The resistance index (RI) can be calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.[9]

2. Cross-Resistance Studies:

  • Determine the IC50 values of other chemotherapeutic agents (e.g., doxorubicin, cisplatin) for both parental and resistant cell lines to investigate potential cross-resistance mechanisms.[6]

3. Cell Proliferation Assay:

  • Measure the proliferation rate and doubling time of both cell lines in the absence of the drug to identify any changes in growth characteristics.[6] This can be done by seeding an equal number of cells and counting them at different time points.

4. Apoptosis Assay:

  • Treat both parental and resistant cells with this compound at its respective IC50 concentration for various time points (e.g., 24, 48, 72 hours).

  • Assess the percentage of apoptotic cells using methods like flow cytometry with Annexin V/Propidium Iodide staining or Hoechst 33258 staining.[6] A lower percentage of apoptotic cells in the resistant line following treatment is expected.

5. Western Blot Analysis:

  • Investigate the expression levels of proteins known to be involved in drug resistance.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with antibodies against proteins such as P-glycoprotein (a drug efflux pump), Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and PARP (involved in DNA repair and apoptosis).[6]

6. RNA Sequencing:

  • To identify novel resistance mechanisms, perform transcriptome analysis (RNA-seq) on both parental and resistant cell lines.

  • This can reveal changes in gene expression, including the upregulation of drug efflux pumps, alterations in drug target pathways, or activation of survival signaling pathways.[9]

Visualizations

G cluster_0 Phase 1: Development of Resistant Cell Line Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 Continuous Drug Exposure Continuous Drug Exposure Determine IC50->Continuous Drug Exposure Incremental Dose Increase Incremental Dose Increase Continuous Drug Exposure->Incremental Dose Increase Repeat Incremental Dose Increase->Continuous Drug Exposure This compound-Resistant Cell Line This compound-Resistant Cell Line Incremental Dose Increase->this compound-Resistant Cell Line

Caption: Workflow for developing an this compound-resistant cell line.

G cluster_1 Phase 2: Phenotypic Characterization Resistant Line Resistant Line IC50 Assay IC50 Assay Resistant Line->IC50 Assay Proliferation Assay Proliferation Assay Resistant Line->Proliferation Assay Apoptosis Assay Apoptosis Assay Resistant Line->Apoptosis Assay Western Blot Western Blot Resistant Line->Western Blot RNA Sequencing RNA Sequencing Resistant Line->RNA Sequencing Parental Line Parental Line Parental Line->IC50 Assay Parental Line->Proliferation Assay Parental Line->Apoptosis Assay Parental Line->Western Blot Parental Line->RNA Sequencing

Caption: Comparative characterization of parental and resistant cell lines.

G cluster_2 Potential this compound Resistance Mechanisms This compound This compound Cell Resistant Cell This compound->Cell Inhibits Efflux Increased Drug Efflux (e.g., P-gp) Efflux->Cell Reduces Intracellular This compound Target Target Alteration Target->Cell Reduces this compound Binding Apoptosis Decreased Apoptosis (e.g., Incr. Bcl-2) Apoptosis->Cell Promotes Survival Repair Increased DNA Repair Repair->Cell Repairs this compound- Induced Damage

Caption: Hypothesized signaling pathways in this compound resistance.

References

Application Notes and Protocols for Oocyst Purification in Aklomide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Eimeria oocysts, a critical prerequisite for conducting accurate and reproducible studies on the efficacy of anticoccidial drugs such as Aklomide. The purity and viability of the oocyst population directly impact the assessment of a drug's performance. The following protocols are designed to yield high-quality oocysts suitable for both in vivo and in vitro investigations.

Application Notes

This compound is a coccidiostat used in the poultry industry to control coccidiosis, a disease caused by protozoan parasites of the genus Eimeria.[1] Effective evaluation of this compound, either alone or in combination with other anticoccidial agents, necessitates a standardized and reliable source of infective oocysts. The primary goal of the purification techniques described here is to isolate viable, sporulated oocysts from fecal matter, free from contaminants that could interfere with experimental results.

The choice of purification method can influence the outcome of this compound efficacy studies. For instance, residual fecal debris or microbial contamination can affect the health of experimental animals and obscure the specific effects of the drug. Furthermore, the viability of the oocysts is paramount; non-viable oocysts will not establish an infection, leading to an overestimation of the drug's effectiveness. Therefore, the presented protocols emphasize obtaining a pure and highly viable oocyst population.

Oocyst Purification and Sporulation Workflow

The overall workflow for oocyst purification and sporulation is a multi-step process designed to isolate oocysts from fecal samples and induce their maturation to the infective stage.

Oocyst_Purification_Workflow cluster_collection Fecal Collection & Homogenization cluster_isolation Oocyst Isolation cluster_purification Purification & Sporulation cluster_final_purification Final Purification & Storage Fecal_Collection Fresh Fecal Collection Homogenization Homogenization in Water/Saline Fecal_Collection->Homogenization Sieving Sieving (e.g., 40 & 100 mesh) Homogenization->Sieving Flotation Salt/Sugar Flotation Sieving->Flotation Washing Washing to Remove Flotation Solution Flotation->Washing Sporulation Sporulation in Potassium Dichromate Washing->Sporulation Hypochlorite_Treatment Surface Sterilization (Sodium Hypochlorite) Sporulation->Hypochlorite_Treatment Final_Washing Final Washing & Resuspension Hypochlorite_Treatment->Final_Washing Storage Storage at 4°C Final_Washing->Storage

Caption: Workflow for Eimeria oocyst purification and sporulation.

Experimental Protocols

Protocol 1: Oocyst Isolation and Purification from Chicken Feces

This protocol details the initial extraction and purification of Eimeria oocysts from fecal samples.

Materials:

  • Fresh fecal samples from infected chickens

  • Tap water or 0.85% saline solution[2]

  • Saturated sodium chloride (NaCl) solution

  • 40 and 100-mesh sieves[3][4]

  • Beakers and collection containers

  • Centrifuge and centrifuge tubes

  • Blender or homogenizer[5]

Procedure:

  • Fecal Collection: Collect fresh fecal samples from chickens 5-8 days post-infection.[3][4]

  • Homogenization: In a large beaker, mix the feces with tap water or saline solution at a 1:10 (feces:solution) ratio.[5] Homogenize the slurry using a blender for 1-2 minutes to release the oocysts.[2][5]

  • Sieving: Pass the homogenate through a 40-mesh sieve to remove large debris, followed by a 100-mesh sieve to remove finer particles.[3][4] Collect the filtrate.

  • Centrifugation and Washing: Centrifuge the filtrate at 1,500 x g for 10 minutes.[2] Discard the supernatant and resuspend the pellet in water. Repeat this washing step 2-3 times until the supernatant is clear.

  • Salt Flotation: After the final wash, resuspend the pellet in a small volume of water and add saturated NaCl solution to achieve a specific gravity of approximately 1.20.[2] Mix thoroughly.

  • Oocyst Collection: Centrifuge the suspension at 1,200 x g for 10 minutes.[2] The oocysts will float to the surface. Carefully collect the top layer containing the oocysts.

  • Washing: Dilute the collected oocysts with a large volume of tap water and centrifuge at 1,500 x g for 10 minutes to pellet the oocysts. Repeat the washing step 3-4 times to remove all residual salt.[2]

Protocol 2: Oocyst Sporulation

This protocol describes the process of inducing sporulation in the purified oocysts, rendering them infective.

Materials:

  • Purified oocyst suspension

  • 2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution[2][6]

  • Shallow trays or flasks

  • Aeration system (e.g., aquarium pump)

Procedure:

  • Resuspend the washed oocyst pellet from Protocol 1 in 2.5% potassium dichromate solution.[2][6]

  • Pour the suspension into shallow trays to a depth of about 1 cm to maximize oxygen exposure.

  • Incubate at room temperature (25-29°C) for 48-72 hours with continuous aeration.[3][4]

  • Monitor sporulation progress daily using a microscope. Sporulated oocysts contain four sporocysts.

  • Once sporulation is complete (typically >90%), the oocysts can be stored at 4°C for several months.[2][7]

Protocol 3: Advanced Purification of Sporulated Oocysts

For studies requiring highly purified oocysts, such as in vitro assays, an additional purification step is recommended.

Materials:

  • Sporulated oocyst suspension

  • 5.25% sodium hypochlorite solution (bleach)[8]

  • Sterile phosphate-buffered saline (PBS)

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Wash the sporulated oocysts three times with sterile PBS to remove the potassium dichromate. Centrifuge at 1,500 x g for 10 minutes for each wash.

  • Resuspend the oocyst pellet in 5.25% sodium hypochlorite solution and incubate on ice for 10 minutes.[8] This step sterilizes the oocyst surface.

  • Immediately after incubation, dilute the suspension with a large volume of sterile PBS and centrifuge at 1,500 x g for 10 minutes.

  • Wash the oocysts three more times with sterile PBS to remove any remaining sodium hypochlorite.

  • Resuspend the final pellet in sterile PBS or an appropriate medium for your experiment.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the oocyst purification process.

ParameterMethodTypical Value/RangeReference(s)
Initial Oocyst Recovery Salt Flotation46% of excreted oocysts[3][4]
Centrifugation Speed Oocyst Pelleting1,300 - 1,500 x g[2][9]
Flotation Solution Saturated NaClSpecific gravity ~1.20[2]
Sporulation Time Aeration at RT48 - 72 hours[3][5]
Storage Solution Potassium Dichromate2.5% (w/v)[2][6]

Oocyst Excystation for In Vitro Studies

For in vitro studies of this compound's effect on sporozoites, the purified sporulated oocysts must be induced to release the sporozoites. This process is termed excystation.

Protocol 4: Sporozoite Excystation

Materials:

  • Purified, sporulated oocysts

  • Sterile 0.5 mm glass beads[8]

  • Sterile PBS

  • Vortex mixer

  • Excystation medium (e.g., 0.25% trypsin and 4% sodium taurocholate in PBS, pH 7.6-8.0)[9]

Procedure:

  • To a microcentrifuge tube containing a packed volume of purified oocysts, add an equal volume of 0.5 mm sterile glass beads.[8]

  • Add sterile PBS to the tube.

  • Vortex at high speed for 2-5 minutes to mechanically break the oocyst walls.[8][10]

  • Centrifuge at a low speed (e.g., 100 x g) for 1 minute to pellet the glass beads and oocyst wall debris.

  • Transfer the supernatant containing the sporocysts to a new tube.

  • Pellet the sporocysts by centrifugation at 2,500 x g for 10 minutes.[9]

  • Resuspend the sporocyst pellet in the pre-warmed (41°C) excystation medium.[9]

  • Incubate at 41°C for 60-90 minutes, monitoring for sporozoite release under a microscope.[9]

  • Once excystation is complete, the sporozoites can be purified from the remaining sporocysts and debris by filtration or density gradient centrifugation.[9]

Sporozoite Excystation and Purification Workflow

The following diagram illustrates the steps involved in releasing and purifying sporozoites from sporulated oocysts.

Sporozoite_Excystation_Workflow cluster_oocyst_prep Oocyst Preparation cluster_mechanical_breakage Mechanical Disruption cluster_enzymatic_digestion Enzymatic Digestion cluster_purification_final Sporozoite Purification Start Purified Sporulated Oocysts Vortex Vortexing with Glass Beads Start->Vortex Debris_Removal Low-Speed Centrifugation to Remove Debris Vortex->Debris_Removal Incubation Incubation in Trypsin-Taurocholate Medium Debris_Removal->Incubation Filtration Filtration or Density Gradient Centrifugation Incubation->Filtration End Purified Sporozoites Filtration->End

Caption: Workflow for sporozoite excystation and purification.

Oocyst Viability Assessment

It is crucial to assess the viability of the purified oocyst population before their use in this compound studies. While in vivo infectivity studies are the gold standard, several in vitro methods can provide a more rapid assessment.

Methods for Viability Assessment:

  • Microscopic Examination: Assess the percentage of sporulated oocysts. Only fully sporulated oocysts are infective.

  • In Vitro Excystation: The percentage of oocysts that successfully release sporozoites under optimized conditions (as described in Protocol 4) is a direct measure of viability.[11]

  • Vital Dye Staining: The use of fluorogenic vital dyes such as 4',6-diamidino-2-phenylindole (DAPI) and propidium iodide (PI) can differentiate between viable and non-viable oocysts.[11][12] Viable oocysts with intact walls and membranes will exclude these dyes.

  • Molecular Assays: qPCR-based assays that measure the expression of viability-associated genes can provide a rapid and sensitive measure of oocyst viability.[13]

The selection of the appropriate viability assay will depend on the specific requirements of the this compound study and the available laboratory resources. For routine screening, in vitro excystation is a reliable method. For high-throughput applications, vital dye staining or molecular assays may be more suitable.

References

Application Notes and Protocols: Statistical Analysis of Aklomide Efficacy Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the statistical analysis and data presentation of efficacy trials for the anticoccidial drug Aklomide. The protocols outlined are based on established methodologies for evaluating anticoccidial agents in poultry.

Data Presentation

Quantitative data from this compound efficacy trials should be summarized in clear, structured tables to facilitate comparison between treatment groups. Below are template tables populated with representative data derived from historical performance indices of this compound-containing products such as Novastat.

Table 1: Efficacy of this compound against Eimeria tenella Challenge in Broiler Chickens (Battery Trial)

Treatment GroupNo. of BirdsMortality Rate (%)Average Body Weight Gain (g)Feed Conversion Ratio (FCR)Average Lesion ScoreOocysts Per Gram (OPG) of Feces
Non-infected, Non-medicated2005501.500.00
Infected, Non-medicated20253502.103.55.0 x 10^5
This compound (100 ppm)2055201.601.01.2 x 10^4
This compound (150 ppm)2005401.550.55.0 x 10^3
Positive Control (e.g., Salinomycin)2055301.580.88.0 x 10^3

Table 2: Performance Index Calculation based on the Morehouse-Baron Method

The Performance Index (PI) provides a composite score of the anticoccidial efficacy. It is calculated as follows:

PI = (% Survival of Medicated-Infected + % Relative Weight Gain) x 10

% Relative Weight Gain = (Avg. Weight Gain of Medicated-Infected / Avg. Weight Gain of Non-medicated, Non-infected) x 100

Treatment Group% SurvivalAverage Weight Gain (g)% Relative Weight GainPerformance Index
Infected, Non-medicated7535063.61386
This compound (100 ppm)9552094.51895
This compound (150 ppm)10054098.21982
Positive Control9553096.41914

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of efficacy trials.

Protocol 1: Battery Cage Efficacy Trial

This protocol is designed to evaluate the efficacy of this compound against a specific Eimeria species under controlled laboratory conditions.

1. Animal Husbandry:

  • Species: Broiler chickens (Gallus gallus domesticus), 1-day-old chicks.
  • Housing: Raised in wire-floored battery cages to prevent reinfection from litter.
  • Feed and Water: Provide ad libitum access to a standard broiler starter feed (medicated or non-medicated as per experimental design) and clean water.
  • Acclimation: Allow a 7-day acclimation period before the start of the experiment.

2. Experimental Design:

  • Groups:
  • Group 1: Non-infected, Non-medicated Control
  • Group 2: Infected, Non-medicated Control
  • Group 3: Infected, this compound (low dose)
  • Group 4: Infected, this compound (high dose)
  • Group 5: Infected, Positive Control (an approved anticoccidial drug)
  • Randomization: Randomly assign chicks to treatment groups (n=20 per group).

3. Infection:

  • Isolate: Use a recent field isolate of the target Eimeria species (e.g., E. tenella).
  • Inoculum Preparation: Prepare a suspension of sporulated oocysts in a sterile saline solution.
  • Infection Procedure: At 14 days of age, orally inoculate each chick (except Group 1) with a predetermined dose of sporulated oocysts (e.g., 1 x 10^5 oocysts per bird).

4. Data Collection:

  • Mortality: Record daily mortality.
  • Body Weight: Measure individual body weights at the start of the trial (Day 0) and at termination (e.g., Day 7 post-infection).
  • Feed Consumption: Measure feed intake per cage to calculate the Feed Conversion Ratio (FCR).
  • Lesion Scoring: At Day 7 post-infection, euthanize a subset of birds from each group and score intestinal lesions based on the Johnson and Reid method.[1]
  • Oocyst Counts: Collect fecal samples from each cage at specified intervals to determine the number of oocysts per gram (OPG) using a McMaster chamber.

5. Statistical Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.

Protocol 2: Lesion Scoring (Johnson and Reid Method)

Lesion scoring is a critical component of assessing anticoccidial efficacy.[1]

1. Procedure:

  • Humanely euthanize the bird.
  • Expose the gastrointestinal tract and examine the relevant sections for lesions characteristic of the Eimeria species used for infection.
  • Assign a score from 0 to 4 based on the severity of the lesions, where:
  • 0: No visible lesions.
  • 1: Few scattered lesions.
  • 2: More numerous but not coalescent lesions.
  • 3: Lesions are coalescent, with thickening of the intestinal wall.
  • 4: Severe lesions with significant hemorrhage and necrosis.

Visualizations

Signaling Pathways and Experimental Workflows

Eimeria_Life_Cycle_Inhibition cluster_Host_Cell Host Intestinal Epithelial Cell cluster_Intervention Point of this compound Intervention Ingestion Ingestion of Sporulated Oocyst Sporozoite_Release Sporozoite Release Ingestion->Sporozoite_Release Asexual_Reproduction Asexual Reproduction (Schizogony/Merogony) Sporozoite_Release->Asexual_Reproduction Merozoite_Release Merozoite Release Asexual_Reproduction->Merozoite_Release Merozoite_Release->Asexual_Reproduction Re-invasion Sexual_Reproduction Sexual Reproduction (Gametogony) Merozoite_Release->Sexual_Reproduction Oocyst_Formation Oocyst Formation Sexual_Reproduction->Oocyst_Formation Oocyst_Excretion Oocyst Excretion in Feces Oocyst_Formation->Oocyst_Excretion This compound This compound (Nitrobenzamide) This compound->Asexual_Reproduction Inhibition of Metabolic Pathways

Caption: Generalized mechanism of this compound action on the Eimeria life cycle.

Anticoccidial_Efficacy_Trial_Workflow cluster_groups Treatment Groups start Day 1: Chick Acclimation randomization Day 7: Randomization into Treatment Groups start->randomization medication Day 7-21: Administration of Medicated Feed randomization->medication infection Day 14: Oral Inoculation with Eimeria Oocysts randomization->infection data_collection Day 14-21: Daily Monitoring (Mortality, Morbidity) infection->data_collection termination Day 21: Trial Termination data_collection->termination analysis Post-Termination: Data Analysis (Weight Gain, FCR, Lesion Scores, OPG) termination->analysis report Final Report Generation analysis->report group1 Control group2 This compound Low Dose group3 This compound High Dose group4 Positive Control

References

Troubleshooting & Optimization

Technical Support Center: Aklomide Resistance in Eimeria Field Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of aklomide resistance in Eimeria field isolates.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mode of action of this compound against Eimeria?

A1: The precise biochemical mode of action of this compound is not extensively detailed in recent scientific literature. It is broadly classified as a coccidiostat, meaning it inhibits the development of the parasite rather than killing it directly[1]. Some literature suggests that, like other quinolones and pyridones, it may interfere with the parasite's mitochondrial respiration[2]. However, further research is required to elucidate the specific molecular target of this compound in Eimeria.

Q2: Are there any known molecular mechanisms of resistance to this compound in Eimeria?

Q3: How can I determine if my Eimeria field isolate is resistant to this compound?

A3: You can determine the resistance profile of your Eimeria isolate to this compound using an Anticoccidial Sensitivity Test (AST)[6][7]. This can be performed either in vivo using chickens or in vitro using cell cultures[8][9][10]. The test involves challenging the parasite with varying concentrations of this compound and measuring parameters such as oocyst production, lesion scores, and weight gain in chickens, or parasite proliferation in cell culture[11][12][13].

Q4: What are the typical indicators of this compound resistance in an in vivo Anticoccidial Sensitivity Test (AST)?

A4: In an in vivo AST, resistance to this compound would be indicated by:

  • High oocyst shedding: Resistant parasites will continue to replicate and produce a high number of oocysts in the feces of treated chickens.

  • Severe intestinal lesions: Despite treatment, resistant strains will cause significant damage to the intestinal mucosa, resulting in high lesion scores.

  • Poor weight gain and high feed conversion ratio (FCR): Chickens infected with resistant Eimeria will show poor growth performance compared to those infected with sensitive strains or uninfected controls.

  • High Anticoccidial Index (ACI): An ACI value below 160 is often indicative of resistance[14].

Q5: Can I perform an in vitro sensitivity assay for this compound?

A5: Yes, an in vitro assay can be a rapid and cost-effective method for preliminary screening of this compound sensitivity[8][9][10][15]. This typically involves infecting a monolayer of host cells (e.g., Madin-Darby Bovine Kidney - MDBK cells) with Eimeria sporozoites and then treating them with different concentrations of this compound. The inhibition of parasite invasion and development can be quantified using methods like qPCR[8].

Troubleshooting Guides

Guide 1: In Vivo Anticoccidial Sensitivity Test (AST)
Problem Possible Cause(s) Troubleshooting Steps
High variability in weight gain and lesion scores between chickens in the same treatment group. 1. Inconsistent oocyst dosage in the inoculum. 2. Uneven feed and water intake. 3. Secondary bacterial infections. 4. Genetic variability in the chicken line.1. Ensure thorough mixing of the oocyst inoculum before and during administration. 2. Check for proper feeder and waterer function and placement. 3. Monitor for signs of other illnesses and consider a broad-spectrum antibiotic in the feed if necessary (ensure it does not interfere with this compound). 4. Use a genetically uniform line of chickens for the assay.
No significant difference between treated and untreated infected groups. 1. The Eimeria isolate is highly resistant to this compound. 2. Incorrect dosage of this compound in the feed. 3. Degradation of this compound in the feed.1. Confirm with an in vitro assay if possible. Consider testing a known sensitive strain as a positive control. 2. Verify the concentration of this compound in the feed through analytical chemistry. 3. Prepare fresh medicated feed and store it properly.
High mortality in all infected groups, including treated groups. 1. The challenge dose of Eimeria is too high. 2. The chicken line is highly susceptible to coccidiosis.1. Perform a dose-titration experiment to determine the optimal challenge dose that causes significant lesions without excessive mortality. 2. Use a more robust chicken line known for better resistance to coccidiosis.
Guide 2: In Vitro this compound Sensitivity Assay
Problem Possible Cause(s) Troubleshooting Steps
Poor sporozoite excystation and viability. 1. Old or improperly stored oocysts. 2. Incorrect excystation procedure (e.g., wrong temperature, improper grinding, incorrect enzyme concentration).1. Use fresh oocysts (stored at 4°C for no longer than a few months). 2. Optimize the excystation protocol. Ensure glass beads for grinding are of the correct size and the trypsin/bile solution is fresh and at the correct concentration and temperature.
Low invasion rate of host cells by sporozoites. 1. Host cell line is not suitable for the Eimeria species. 2. Sporozoites are not sufficiently activated. 3. Suboptimal infection conditions (e.g., incorrect temperature, CO2 levels).1. Test different host cell lines to find one that supports efficient invasion and development of your Eimeria species. 2. Ensure sporozoites are freshly excysted and handled gently. 3. Maintain optimal cell culture conditions (e.g., 37°C, 5% CO2).
High background in qPCR assay. 1. Contamination of reagents with DNA. 2. Primer-dimer formation.1. Use nuclease-free water and filter-sterilized reagents. 2. Redesign primers to have a lower propensity for self-dimerization. Optimize annealing temperature during qPCR.

Data Presentation

Table 1: Example Data from an In Vivo this compound Sensitivity Test

Treatment GroupThis compound (ppm)Average Weight Gain (g)Average Lesion ScoreOocysts Per Gram (x10^4)Anticoccidial Index (ACI)Resistance Classification
Uninfected Control02500.00--
Infected Control01503.55095Resistant
This compound252201.05185Sensitive
This compound502350.51205Sensitive

Note: This is example data and will vary depending on the Eimeria isolate and experimental conditions.

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)
  • Animal Husbandry:

    • Use 10-day-old coccidia-free broiler chickens.

    • House chickens in wire-floored cages to prevent reinfection.

    • Provide ad libitum access to water and a standard broiler starter feed.

  • Experimental Groups:

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3-n: Infected, treated with graded levels of this compound in the feed.

  • Infection:

    • On day 12, orally inoculate each chicken in the infected groups with a predetermined dose of sporulated Eimeria oocysts (e.g., 5 x 10^4 oocysts of E. tenella).

  • Treatment:

    • Provide medicated feed to the treated groups starting 24 hours before infection and continuing for the duration of the experiment.

  • Data Collection (7 days post-infection):

    • Record individual body weights at the start and end of the experiment.

    • Score intestinal lesions on a scale of 0 to 4.

    • Collect fecal samples to determine the number of oocysts per gram (OPG).

  • Analysis:

    • Calculate average weight gain, lesion scores, and OPG for each group.

    • Calculate the Anticoccidial Index (ACI) using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index).

Protocol 2: Investigating Molecular Mechanisms of this compound Resistance
  • Selection of Resistant Line:

    • Serially passage a field isolate of Eimeria in chickens medicated with increasing, sub-lethal concentrations of this compound over several generations to select for a resistant population.

  • RNA Sequencing:

    • Isolate sporozoites from both the this compound-sensitive (parental) and the selected this compound-resistant Eimeria lines.

    • Extract total RNA from the sporozoites.

    • Perform RNA sequencing (RNA-Seq) to identify differentially expressed genes between the sensitive and resistant lines.

  • Whole-Genome Sequencing:

    • Extract genomic DNA from both sensitive and resistant lines.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or other genetic variations that are unique to the resistant line.

  • Target Validation:

    • Validate the role of candidate resistance genes identified from RNA-Seq and whole-genome sequencing using techniques such as CRISPR/Cas9-mediated gene editing or by expressing the mutated gene in a sensitive parasite line to see if it confers resistance[3].

Visualizations

Experimental_Workflow_for_Aklomide_Resistance_Investigation cluster_collection Sample Collection cluster_in_vivo In Vivo Selection cluster_molecular Molecular Analysis cluster_validation Functional Validation Field Isolate Field Isolate Serial Passage Serial Passage in Chickens with Increasing this compound Field Isolate->Serial Passage Resistant Line Resistant Line Serial Passage->Resistant Line RNA_Seq RNA Sequencing Resistant Line->RNA_Seq WGS Whole-Genome Sequencing Resistant Line->WGS Candidate Genes Identify Candidate Resistance Genes RNA_Seq->Candidate Genes WGS->Candidate Genes Gene Editing CRISPR/Cas9 Gene Editing Candidate Genes->Gene Editing Transfection Gene Transfection Candidate Genes->Transfection Confirm Resistance Confirm Resistance Phenotype Gene Editing->Confirm Resistance Transfection->Confirm Resistance

Caption: Workflow for investigating molecular mechanisms of this compound resistance.

Anticoccidial_Sensitivity_Test_Workflow Start Start Group_Chickens Group Coccidia-Free Chickens Start->Group_Chickens Medicate_Feed Administer Medicated Feed Group_Chickens->Medicate_Feed Infect_Chickens Infect with Eimeria Isolate Medicate_Feed->Infect_Chickens Monitor Monitor for 7 Days Infect_Chickens->Monitor Data_Collection Collect Data: - Weight Gain - Lesion Scores - Oocyst Counts Monitor->Data_Collection Analyze Analyze Data and Calculate ACI Data_Collection->Analyze Classify Classify as Sensitive or Resistant Analyze->Classify End End Classify->End

Caption: Workflow for an in vivo Anticoccidial Sensitivity Test (AST).

Putative_Aklomide_Signaling_Pathway cluster_resistance Potential Resistance Mechanisms This compound This compound Mitochondrial_Target Putative Mitochondrial Target (e.g., Respiratory Chain Component) This compound->Mitochondrial_Target Inhibits ATP_Production Decreased ATP Production Mitochondrial_Target->ATP_Production Parasite_Development Inhibition of Parasite Development (Coccidiostatic Effect) ATP_Production->Parasite_Development Target_Mutation Mutation in Target Protein Target_Mutation->Mitochondrial_Target Prevents Binding Efflux_Pump Increased Drug Efflux Efflux_Pump->this compound Reduces Intracellular Concentration Altered_Metabolism Altered Metabolic Pathway Altered_Metabolism->ATP_Production Bypasses Inhibition

Caption: Putative signaling pathway of this compound and potential resistance mechanisms.

References

Technical Support Center: Aklomide Resistance in Poultry Flocks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Aklomide resistance in poultry flocks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in poultry?

A1: this compound is a synthetic chemical compound used as a coccidiostat to prevent coccidiosis in poultry.[1] It is often used in combination with other drugs, such as Sulfanitran, to enhance its efficacy.[1][2] These formulations are typically administered to broiler chickens as a feed additive to control the proliferation of Eimeria parasites, the causative agent of coccidiosis.[1][3]

Q2: How does this compound resistance develop in Eimeria populations?

A2: The development of resistance to this compound, like other anticoccidial drugs, is an evolutionary process. Within a large population of Eimeria parasites, some individuals may naturally possess genetic traits that confer a degree of resistance to the drug.[4] Continuous use of the same anticoccidial drug creates a selection pressure where the susceptible parasites are killed off, while the resistant ones survive and reproduce.[3][4] Over time, the resistant parasites become the dominant strain in the flock, leading to a loss of the drug's effectiveness.[4]

Q3: What are the indicators of this compound resistance in a poultry flock?

A3: The primary indicator of this compound resistance is a noticeable decrease in the drug's efficacy, even when administered at the correct dosage. Clinically, this can manifest as:

  • Increased incidence of coccidiosis, including diarrhea and bloody droppings.

  • Higher lesion scores in the intestines of infected birds upon necropsy.[4]

  • Reduced weight gain and poor feed conversion ratios in the flock.[5]

  • Elevated oocyst per gram (OPG) counts in fecal samples.[4]

Q4: Can this compound resistance be reversed?

A4: While there is limited research specifically on reversing this compound resistance, the most promising strategy for reversing resistance to anticoccidial drugs, in general, is the use of live vaccines containing drug-sensitive strains of Eimeria.[6][7] The principle behind this approach is to repopulate the poultry house environment with a dominant population of drug-sensitive parasites, effectively diluting out the resistant strains.[5] It is believed that using a vaccine-only program for an extended period, potentially up to five years, could lead to a complete return to drug sensitivity.[4]

Q5: Are there alternative strategies to manage this compound resistance?

A5: Yes, several strategies can be employed to manage anticoccidial drug resistance:

  • Drug Rotation and Shuttle Programs: These involve systematically changing the type of anticoccidial drug used between flocks (rotation) or within a single flock's lifecycle (shuttle).[5] This can help to reduce the selection pressure for resistance to any single drug.

  • Vaccination: As mentioned, introducing live vaccines with drug-sensitive strains is a key strategy.[6][7]

  • Use of Natural Compounds and Probiotics: Some natural products, such as essential oils and herbal extracts, have shown anticoccidial properties and may serve as alternatives or complementary treatments.[3][8] Probiotics can help to improve gut health and the chicken's natural immunity to Eimeria.

  • Good Husbandry and Biosecurity: Maintaining a clean and dry litter environment can help to reduce the overall parasite load and transmission, thus lessening the reliance on anticoccidial drugs.

Troubleshooting Guides

Problem: I am observing a high incidence of coccidiosis in my flock despite using this compound in the feed.

Possible Cause Troubleshooting Steps
Development of this compound Resistance 1. Confirm the diagnosis of coccidiosis through lesion scoring and oocyst counts. 2. Conduct an Anticoccidial Sensitivity Test (AST) to determine the resistance profile of the Eimeria isolates from your flock. 3. If resistance is confirmed, consider rotating to a different class of anticoccidial drug. 4. Implement a long-term resistance management plan, which may include a vaccination program to reintroduce drug-sensitive strains.[6][7]
Incorrect Dosage or Feed Mixing 1. Verify the concentration of this compound in the feed to ensure it meets the recommended dosage. 2. Review feed mixing procedures to ensure homogenous distribution of the drug.
High Challenge Dose 1. Assess the level of environmental contamination with Eimeria oocysts. 2. Improve litter management and biosecurity to reduce the parasite load.

Problem: My Anticoccidial Sensitivity Test (AST) results indicate partial resistance to this compound. What should I do?

Possible Cause Troubleshooting Steps
Evolving Resistance 1. Consider a "bio-shuttle" program, where a vaccine is used in the initial phase of the flock's life, followed by an anticoccidial drug like this compound.[4] 2. Rotate to an anticoccidial from a different chemical class for the next few flocks to reduce selection pressure on this compound resistance.[5] 3. Incorporate natural feed additives with known anticoccidial properties to supplement the action of this compound.[8]
Mixed Population of Sensitive and Resistant Parasites 1. Continue to monitor the efficacy of this compound in subsequent flocks. 2. A vaccination program can help to shift the parasite population back towards sensitivity.[5][7]

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)

This protocol is designed to evaluate the efficacy of this compound against a field isolate of Eimeria.

Materials:

  • Coccidia-free broiler chicks

  • Isolated and sporulated Eimeria oocysts from the flock

  • Basal feed (unmedicated)

  • Test feed (containing this compound at the desired concentration)

  • Cages with wire floors

  • Syringes for oral gavage

Methodology:

  • Animal Allocation: Randomly assign chicks to different treatment groups (e.g., Uninfected Unmedicated Control, Infected Unmedicated Control, Infected Medicated).

  • Acclimation: House the chicks in a clean, coccidia-free environment for a few days to acclimate.

  • Medication: Provide the respective feeds (basal or test feed) to the groups for 2 days prior to infection.

  • Infection: Orally inoculate each chick in the infected groups with a standardized dose of sporulated Eimeria oocysts.

  • Data Collection (Day 7 post-infection):

    • Record the body weight of each chick.

    • Euthanize the chicks and perform intestinal lesion scoring.

    • Collect fecal samples for Oocyst per Gram (OPG) counts.

  • Analysis: Calculate efficacy based on weight gain, lesion scores, and OPG reduction compared to the Infected Unmedicated Control group.

Protocol 2: In Vitro Sporozoite Invasion Assay (SIA)

This assay assesses the ability of this compound to inhibit the invasion of Eimeria sporozoites into host cells.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cells

  • Eimeria sporozoites

  • Cell culture medium

  • This compound stock solution

  • Microscopy equipment

Methodology:

  • Cell Culture: Grow a monolayer of MDBK cells in a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium and add to the cells.

  • Infection: Add a suspension of Eimeria sporozoites to each well.

  • Incubation: Incubate the plate to allow for sporozoite invasion.

  • Staining and Microscopy: After a set time, fix and stain the cells.

  • Quantification: Count the number of intracellular sporozoites in treated versus untreated wells to determine the percentage of invasion inhibition.

Data Presentation

Table 1: Interpretation of Anticoccidial Sensitivity Test (AST) Results

Parameter Sensitive Reduced Sensitivity Resistant
Lesion Score Reduction >50%30-49%<30%
Oocyst Production Reduction >50%30-49%<30%
Weight Gain (% of Uninfected Control) >90%70-89%<70%

Table 2: Efficacy of Various Anticoccidial Strategies (Hypothetical Data)

Strategy Average Lesion Score Oocysts Per Gram (x10^3) Feed Conversion Ratio
This compound (Resistant Flock) 2.81501.9
Rotation to New Chemical 1.5501.7
Vaccination Program (3 cycles) 0.8151.6
This compound (Post-Vaccination) 1.2351.65

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase (Day 7) A Isolate and Sporulate Eimeria Oocysts from Field B Allocate Coccidia-Free Chicks to Treatment Groups A->B D Administer Respective Feeds (Day -2) B->D C Prepare Medicated (this compound) and Unmedicated Feed E Infect Chicks with Oocysts (Day 0) D->E F Monitor Clinical Signs Daily E->F G Measure Body Weight Gain F->G H Perform Intestinal Lesion Scoring F->H I Conduct Oocyst Per Gram (OPG) Count F->I J Calculate Efficacy and Determine Resistance Status G->J H->J I->J

Caption: Workflow for an in vivo Anticoccidial Sensitivity Test.

resistance_management cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_action Action Plan cluster_monitoring Monitoring A Decreased this compound Efficacy Observed B Conduct Anticoccidial Sensitivity Test (AST) A->B C Resistance Confirmed? B->C D Rotate to Different Anticoccidial C->D Yes F Review Husbandry and Biosecurity C->F No, but efficacy is low E Implement Live Vaccination Program to Restore Sensitivity D->E G Monitor Flock Performance and Coccidiosis Levels E->G F->G H Re-evaluate Drug Sensitivity Periodically G->H

Caption: Logical workflow for managing anticoccidial resistance.

hypothetical_pathway cluster_sensitive Drug-Sensitive Parasite cluster_resistant Drug-Resistant Parasite This compound This compound Target Metabolic Target This compound->Target Inhibition Inhibition of Metabolic Pathway Target->Inhibition Death Parasite Death Inhibition->Death Aklomide_R This compound Target_Mod Modified Target (Reduced Binding) Aklomide_R->Target_Mod Efflux Efflux Pump (Drug Expulsion) Aklomide_R->Efflux Survival Parasite Survival Target_Mod->Survival Efflux->Survival

Caption: Hypothetical mechanisms of action and resistance for a chemical anticoccidial.

References

Technical Support Center: Optimizing Aklomide Dosage to Minimize Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of Aklomide to minimize the development of resistance in Eimeria species, the causative agent of coccidiosis in poultry. While specific molecular data on this compound's mechanism of action and resistance pathways are not extensively documented in publicly available literature, this guide offers troubleshooting advice and frequently asked questions based on established principles of anticoccidial drug development and resistance management.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental studies aimed at optimizing this compound dosage.

Problem Possible Cause Suggested Solution
High variability in oocyst counts between replicate groups. 1. Inconsistent oocyst challenge dose. 2. Uneven feed and drug intake among birds. 3. Errors in oocyst counting methodology.1. Ensure precise and consistent administration of sporulated oocysts to each bird. 2. Ensure homogenous mixing of this compound in the feed and monitor feed consumption. 3. Standardize the fecal sampling and oocyst counting procedures (e.g., McMaster technique).
No significant dose-response effect observed. 1. The tested dose range is too narrow or not centered around the effective concentration. 2. The Eimeria strain used is already resistant to this compound. 3. Insufficient infection pressure in the control group.1. Broaden the range of this compound concentrations in a preliminary dose-finding study. 2. Test the susceptibility of the Eimeria strain to this compound in vitro or use a known sensitive strain. 3. Ensure the challenge dose is sufficient to cause clinical signs of coccidiosis in the untreated control group.
Unexpectedly high mortality in treated groups. 1. Potential toxicity of this compound at higher concentrations. 2. Interaction with other feed additives or medications. 3. Severe coccidiosis outbreak overwhelming the drug's efficacy.1. Conduct a safety study with uninfected birds to determine the maximum tolerated dose. 2. Review all components of the feed and any concurrent medications for known interactions. 3. Re-evaluate the challenge dose and the health status of the birds prior to the experiment.
Development of resistance in a shorter than expected timeframe. 1. Sub-optimal dosage (too low) allowing for the selection of resistant parasites. 2. Continuous use of the same anticoccidial drug without rotation. 3. High initial frequency of resistant parasites in the population.1. Ensure the selected dose provides sufficient efficacy to control the parasite population. 2. Implement a rotation program with other anticoccidial drugs with different mechanisms of action. 3. Characterize the baseline resistance profile of the Eimeria strain before starting long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is classified as a coccidiostat, which means it inhibits the development and reproduction of Eimeria parasites rather than killing them outright.[1] Its precise molecular target within the parasite is not well-defined in available scientific literature. It is often used in combination with other drugs, such as Sulfanitran, to broaden the spectrum of activity.[1]

Q2: How can I determine the optimal dosage of this compound in a laboratory setting?

A2: The optimal dosage can be determined through a dose-titration study. This involves administering a range of this compound concentrations in the feed to different groups of birds, followed by a controlled challenge with a known number of sporulated Eimeria oocysts. Key parameters to measure include oocyst excretion, lesion scores in the intestines, weight gain, and feed conversion ratio. The optimal dose will be the one that provides a significant reduction in the signs of coccidiosis with minimal adverse effects on the birds.

Q3: What are the key indicators of this compound resistance?

A3: The primary indicator of resistance is a decrease in the efficacy of the drug at a previously effective dosage. This can be observed as an increase in oocyst shedding, higher lesion scores, and reduced weight gain in infected birds compared to previous studies with the same dosage.

Q4: Are there any known mechanisms of resistance to this compound?

A4: Specific molecular mechanisms of resistance to this compound have not been extensively reported. For other anticoccidial drugs, resistance is often associated with mutations in the drug's target protein or changes in drug transport mechanisms within the parasite.

Q5: What strategies can be employed to minimize the development of this compound resistance?

A5: To slow the development of resistance, it is recommended to use this compound as part of a rotation or shuttle program. This involves alternating the use of this compound with other anticoccidial drugs that have different mechanisms of action. Additionally, ensuring the use of an optimal, effective dose is crucial to prevent the survival and selection of resistant parasites.

Data Presentation

Table 1: Example Dose-Response Data for this compound Against Eimeria tenella
This compound Dosage (ppm in feed)Mean Oocyst Count (x10^4/g feces)Mean Lesion Score (0-4)Mean Weight Gain (g)Feed Conversion Ratio (FCR)
0 (Infected Control)150.53.51202.1
5085.22.11801.8
10025.80.82501.6
15010.10.22651.5
0 (Uninfected Control)002701.45
Table 2: Example Data for Monitoring this compound Resistance Over Time
Timepoint (Months)This compound Dosage (ppm)Mean Oocyst Count (x10^4/g feces)Mean Lesion Score (0-4)
010022.30.7
610045.11.5
1210098.62.8
18100135.23.2

Experimental Protocols

Protocol 1: In Vivo Dose-Determination Study

Objective: To determine the optimal dosage of this compound for the control of coccidiosis.

Methodology:

  • Animal Model: Use day-old broiler chicks, free from coccidial infection.

  • Housing: House birds in wire-floored cages to prevent reinfection from feces.

  • Diet: Provide a standard broiler starter feed. For treatment groups, mix this compound into the feed at varying concentrations (e.g., 0, 50, 100, 150 ppm).

  • Infection: At 14 days of age, orally inoculate each bird (except the uninfected control group) with a standardized dose of sporulated Eimeria oocysts (e.g., 1 x 10^5 E. tenella).

  • Data Collection (7 days post-infection):

    • Record daily mortality.

    • Collect fecal samples to determine oocyst counts per gram of feces.

    • Euthanize a subset of birds from each group to score intestinal lesions.

    • Measure body weight and feed intake to calculate weight gain and feed conversion ratio.

  • Analysis: Compare the data from the treated groups to the infected and uninfected control groups to determine the dose that provides the best protection with the fewest side effects.

Protocol 2: In Vitro Drug Sensitivity Assay

Objective: To assess the susceptibility of Eimeria field isolates to this compound.

Methodology:

  • Cell Culture: Establish a monolayer of a suitable host cell line (e.g., Madin-Darby Bovine Kidney cells - MDBK) in 96-well plates.

  • Parasite Preparation: Harvest and sporulate oocysts from field isolates. Excyst the sporozoites in vitro.

  • Drug Preparation: Prepare serial dilutions of this compound in the cell culture medium.

  • Infection and Treatment: Add the prepared sporozoites to the cell monolayers along with the different concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for parasite invasion and development (e.g., 48-72 hours).

  • Assessment:

    • Quantify parasite development using a suitable method, such as a colorimetric assay (e.g., MTT) to measure cell viability (indirectly indicating parasite proliferation) or by staining and counting intracellular parasites.

  • Analysis: Calculate the IC50 (the concentration of this compound that inhibits 50% of parasite development) for each isolate to determine its level of susceptibility.

Mandatory Visualizations

Experimental_Workflow cluster_vivo In Vivo Dose Determination cluster_vitro In Vitro Resistance Monitoring A Day-old Chicks B Random Allocation to Treatment Groups A->B C This compound Administration in Feed (Varying Doses) B->C D Eimeria Challenge C->D E Data Collection (Oocysts, Lesions, Weight) D->E F Optimal Dose Selection E->F L Assessment of Resistance Level F->L Inform Resistance Monitoring G Field Isolate of Eimeria H Oocyst Sporulation & Sporozoite Excystation G->H I Infection of Host Cell Culture H->I J Exposure to this compound (Fixed Dose) I->J K Quantification of Parasite Development J->K K->L

Caption: Experimental workflow for optimizing this compound dosage.

Signaling_Pathway This compound This compound Target Unknown Molecular Target in Eimeria This compound->Target Binds to Pathway Metabolic/Developmental Pathway Target->Pathway Disrupts Development Inhibition of Parasite Development (Coccidiostatic Effect) Pathway->Development Leads to

Caption: Postulated mechanism of this compound's coccidiostatic action.

Resistance_Development cluster_0 Initial Parasite Population Sensitive Sensitive Parasites This compound This compound Treatment (Selection Pressure) Sensitive->this compound Inhibited by Resistant Rare Resistant Mutant Resistant->this compound Survives Population_Shift Population Shift This compound->Population_Shift Resistant_Population Predominantly Resistant Population Population_Shift->Resistant_Population

Caption: Conceptual diagram of resistance development to this compound.

References

Aklomide Cross-Resistance with other Anticoccidial Drugs: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information, troubleshooting guides, and frequently asked questions regarding aklomide cross-resistance with other anticoccidial drugs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action against Eimeria?

This compound, also known as 2-chloro-4-nitrobenzamide, is a synthetic anticoccidial agent. Its mechanism of action, along with its close chemical relative dinitolmide (3,5-dinitro-o-toluamide), is believed to involve the disruption of the parasite's cellular integrity and metabolic processes. Studies on dinitolmide suggest that it acts on the early stages of the Eimeria life cycle, particularly the first-generation schizonts.[1] The proposed mechanism involves damaging the parasite's membrane structure, leading to asynchronous development of daughter cells and deficiencies in the inner and outer membranes.[2][3] Furthermore, transcriptomic analysis indicates that dinitolmide upregulates genes associated with apoptosis (programmed cell death) and downregulates genes related to parasite invasion and proliferation.[2][3]

Q2: What is anticoccidial cross-resistance?

Cross-resistance occurs when an Eimeria strain that has developed resistance to one anticoccidial drug also exhibits resistance to another drug, typically one with a similar chemical structure or mechanism of action. This is a significant concern in coccidiosis control as it can limit the effectiveness of rotational drug programs.

Q3: Is there evidence of cross-resistance between this compound and other classes of anticoccidial drugs?

Due to its distinct mechanism of action, this compound is not expected to show cross-resistance with several other major classes of anticoccidial drugs. The available research, primarily on the closely related compound dinitolmide, supports this. For instance, studies have shown that diclazuril, a triazine derivative, is effective against dinitolmide-resistant strains of Eimeria tenella. This indicates a lack of cross-resistance between the dinitrobenzamide class (this compound and dinitolmide) and the triazine class.

The likelihood of cross-resistance is low with the following drug classes due to their different modes of action:

  • Ionophores (e.g., monensin, salinomycin, lasalocid): These drugs disrupt ion gradients across the parasite's cell membrane.

  • Quinolones (e.g., decoquinate, buquinolate): These compounds inhibit the parasite's mitochondrial respiration.

  • Thiamine Analogs (e.g., amprolium): This class of drugs competitively inhibits the uptake of thiamine, which is essential for the parasite's metabolism.

Q4: Can multiple resistance occur with this compound?

Yes, it is possible for Eimeria strains to develop multiple resistance, which is resistance to two or more drugs with different mechanisms of action. This can occur through sequential exposure to various anticoccidials, leading to the selection of parasite populations with multiple resistance genes. Therefore, while cross-resistance between this compound and drugs from other classes is unlikely, a field isolate could still be resistant to this compound and other drugs due to multiple resistance mechanisms.

Troubleshooting Guides

Problem: An experimental Eimeria strain shows resistance to this compound. How do I select an effective alternative anticoccidial?

Solution:

  • Review the drug's mechanism of action: Select an anticoccidial from a class with a different mechanism of action than this compound (dinitrobenzamide).

  • Consult the cross-resistance profile: Based on current knowledge, drugs from the ionophore, quinolone, and triazine classes are unlikely to show cross-resistance with this compound.

  • Perform an Anticoccidial Sensitivity Test (AST): This is the most definitive way to determine the susceptibility of your specific Eimeria isolate to a panel of anticoccidial drugs.

Problem: I am designing an anticoccidial rotation program. How should I incorporate this compound to minimize the development of resistance?

Solution:

  • Alternate between different drug classes: Do not use drugs from the same class consecutively. Rotate this compound with an ionophore, a quinolone, or a triazine-based product.

  • Monitor for resistance: Regularly conduct Anticoccidial Sensitivity Tests on field isolates to monitor for shifts in susceptibility to the drugs used in your rotation program.

  • Consider a "clean-up" program: If resistance to multiple drugs is detected, consider using a live coccidiosis vaccine for a period to re-introduce drug-sensitive parasite populations.

Experimental Protocols

Anticoccidial Sensitivity Testing (AST) for this compound

This protocol is a generalized in vivo method for determining the sensitivity of an Eimeria field isolate to this compound and other anticoccidial drugs.

Objective: To assess the efficacy of this compound and other anticoccidials against a specific Eimeria isolate by measuring weight gain, feed conversion ratio, lesion scores, and oocyst shedding in infected chickens.

Materials:

  • Coccidia-free broiler chickens (e.g., Cobb 500), 10-14 days old.

  • Cages in an environmentally controlled facility.

  • Starter feed free of any anticoccidial medication.

  • Medicated feed containing this compound and other test drugs at their recommended concentrations.

  • Sporulated oocysts of the Eimeria field isolate to be tested.

  • Equipment for oral gavage, fecal collection, oocyst counting (McMaster chamber), and lesion scoring.

Workflow Diagram:

AST_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_data_collection Data Collection Phase cluster_analysis Data Analysis bird_acclimation Acclimatize Coccidia-Free Chicks (10-14 days) randomization Randomly Assign Birds to Treatment Groups bird_acclimation->randomization diet_prep Prepare Medicated and Non-Medicated Diets medicated_feed Start Medicated Feed (Day -2) diet_prep->medicated_feed oocyst_prep Prepare Standardized Oocyst Inoculum infection Infect Birds with Oocysts (Day 0) oocyst_prep->infection randomization->medicated_feed medicated_feed->infection monitoring Monitor Clinical Signs and Mortality (Daily) infection->monitoring weight_fcr Measure Body Weight and Feed Intake (Day 6 post-infection) monitoring->weight_fcr lesion_scoring Euthanize and Perform Lesion Scoring (Day 6 post-infection) monitoring->lesion_scoring oocyst_count Collect Feces and Count Oocysts (Days 5-6 post-infection) monitoring->oocyst_count data_analysis Calculate Performance and Parasitological Parameters weight_fcr->data_analysis lesion_scoring->data_analysis oocyst_count->data_analysis interpretation Interpret Results and Determine Sensitivity/Resistance data_analysis->interpretation

Caption: Workflow for Anticoccidial Sensitivity Testing (AST).

Procedure:

  • Acclimatization: House coccidia-free chicks in a controlled environment for at least 48 hours before the start of the experiment. Provide ad libitum access to non-medicated starter feed and water.

  • Group Allocation: Randomly assign birds to the following experimental groups (with a minimum of 5-10 birds per group):

    • Group 1: Uninfected, Unmedicated Control (UUC)

    • Group 2: Infected, Unmedicated Control (IUC)

    • Group 3: Infected, this compound-medicated

    • Group 4 onwards: Infected, medicated with other anticoccidial drugs.

  • Medication: Two days prior to infection (Day -2), replace the non-medicated feed with the respective medicated feeds for each group. The UUC and IUC groups continue to receive non-medicated feed.

  • Infection: On Day 0, orally inoculate each bird in the infected groups with a standardized dose of sporulated oocysts of the Eimeria isolate. The UUC group should receive a sham inoculum (e.g., sterile water).

  • Data Collection (Day 6 post-infection):

    • Performance Parameters: Record individual body weights and the total feed consumed per cage to calculate average weight gain and feed conversion ratio (FCR).

    • Lesion Scoring: Euthanize the birds and perform intestinal lesion scoring based on a standardized scale (e.g., 0-4).

    • Oocyst Production: Collect fecal samples from each cage over a 24-48 hour period (typically days 5 and 6 post-infection) to determine the total oocyst output per bird.

  • Data Analysis: Compare the performance and parasitological parameters of the medicated groups to the UUC and IUC groups. Calculate indices such as the Anticoccidial Index (ACI) to determine the level of sensitivity or resistance.

Quantitative Data Summary

The following tables present hypothetical data from an Anticoccidial Sensitivity Test to illustrate how to structure and interpret results.

Table 1: Performance of Broilers Infected with an this compound-Resistant Eimeria tenella Isolate and Treated with Different Anticoccidial Drugs

Treatment GroupAverage Weight Gain (g)Feed Conversion Ratio (FCR)
Uninfected, Unmedicated Control2501.50
Infected, Unmedicated Control1502.20
Infected, this compound (125 ppm)1602.10
Infected, Monensin (100 ppm)2201.65
Infected, Diclazuril (1 ppm)2351.60

Table 2: Parasitological Parameters in Broilers Infected with an this compound-Resistant Eimeria tenella Isolate and Treated with Different Anticoccidial Drugs

Treatment GroupAverage Lesion ScoreOocysts per Gram of Feces (x10^4)
Uninfected, Unmedicated Control0.00
Infected, Unmedicated Control3.550
Infected, this compound (125 ppm)3.245
Infected, Monensin (100 ppm)1.05
Infected, Diclazuril (1 ppm)0.51

Signaling Pathways and Logical Relationships

The development of drug resistance in Eimeria is a complex process involving genetic mutations that alter the drug's target site, increase drug efflux, or modify metabolic pathways. The logical relationship for managing resistance involves strategic drug rotation.

Resistance_Management cluster_problem The Problem: Drug Resistance cluster_solution The Solution: Strategic Rotation continuous_use Continuous Use of a Single Anticoccidial Class selection_pressure High Selection Pressure continuous_use->selection_pressure resistance Development of Resistant Eimeria Population selection_pressure->resistance rotation Rotate Anticoccidials with Different Mechanisms of Action resistance->rotation necessitates reduced_pressure Reduced and Varied Selection Pressure rotation->reduced_pressure maintained_sensitivity Maintained Sensitivity to Multiple Drug Classes reduced_pressure->maintained_sensitivity

Caption: Logical diagram for managing anticoccidial drug resistance.

References

Technical Support Center: Aklomide Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of feed formulation on the bioavailability of Aklomide, a coccidiostat used in poultry.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent this compound plasma concentrations in our broiler flock despite uniform dosing in the feed. What could be the primary cause related to the feed formulation?

A1: Inconsistent plasma concentrations of this compound can stem from several feed-related factors. The most common culprits are:

  • Feed Ingredient Interactions: High levels of certain dietary components can interfere with this compound's absorption.

  • Feed Mixing Inhomogeneity: Poor mixing can lead to "hot spots" or areas with low concentrations of this compound in the feed, resulting in variable intake by individual birds.

  • Changes in Feed Composition: Even minor variations in the percentage of protein, fat, or fiber between batches of feed can alter the gastrointestinal environment and affect drug absorption.

Q2: Can the source of protein in our poultry feed affect the bioavailability of this compound?

A2: Yes, the protein source can significantly influence drug bioavailability. Proteins can interact with drugs in the gastrointestinal tract, potentially forming complexes that are not readily absorbed. The rate of protein digestion also plays a role; rapidly digested proteins may alter the pH and enzymatic activity of the gut differently than slowly digested proteins, thereby affecting the dissolution and absorption of this compound. It is crucial to maintain consistency in the type and quality of protein sources used in your experimental diets.

Q3: How does the fat content of the feed impact this compound's absorption?

A3: The impact of dietary fat on drug absorption depends on the drug's physicochemical properties, specifically its lipophilicity. For lipophilic (fat-soluble) drugs, an increase in dietary fat can enhance absorption by stimulating bile secretion, which aids in the solubilization of the drug. If this compound is lipophilic, a higher fat content in the feed could increase its bioavailability. Conversely, for hydrophilic (water-soluble) drugs, high-fat diets may delay gastric emptying, potentially slowing the rate of absorption.

Q4: What is the expected effect of high dietary fiber on the bioavailability of this compound?

A4: High dietary fiber, particularly soluble fiber, can negatively impact the bioavailability of this compound.[1][2][3][4][5] Soluble fibers can increase the viscosity of the gut contents, which may slow the diffusion of this compound to the intestinal wall for absorption.[2][5] Insoluble fibers can also affect drug absorption by potentially adsorbing the drug onto their surface or by altering the transit time of digesta through the gastrointestinal tract.[1][2][3][4]

Q5: Are there any known drug-nutrient interactions for this compound that we should be aware of when formulating our test feeds?

A5: While specific drug-nutrient interactions for this compound are not extensively documented in publicly available literature, general principles of drug-nutrient interactions should be considered.[6][7][8][9][10] High levels of minerals, such as calcium, can form insoluble complexes with some drugs, reducing their absorption. Changes in the pH of the gastrointestinal tract due to certain feed ingredients can also affect the solubility and absorption of ionizable drugs. It is recommended to keep the mineral and vitamin premix consistent across all experimental diets.

Troubleshooting Guides

Problem: Consistently low bioavailability of this compound in experimental groups.

Possible Cause Troubleshooting Step
High Fiber Content in Basal Diet Analyze the fiber content (soluble and insoluble) of your basal diet. Consider formulating a diet with a lower, controlled level of fiber to assess its impact.[1][2][3][4][5]
Poor Solubility of this compound Review the physicochemical properties of this compound.[11] If it has low aqueous solubility, consider micronization of the drug substance or the use of a solubilizing agent in the formulation.
Rapid Gastrointestinal Transit Time Diets high in certain types of insoluble fiber can increase the passage rate of digesta.[4] Consider adding a component to the feed that slows gut motility to allow more time for absorption.
Interaction with Mineral Premix High concentrations of divalent cations (e.g., Ca2+, Mg2+) can chelate with some drugs. Try administering the mineral and vitamin premix at a different time from the this compound-medicated feed if feasible in your study design.

Problem: High variability in this compound bioavailability within the same treatment group.

Possible Cause Troubleshooting Step
Uneven Drug Distribution in Feed Verify your feed mixing procedure. Take multiple samples from different locations within the feed batch and analyze for this compound concentration to ensure homogeneity.
Variable Feed Intake by Birds Monitor individual bird feed consumption. Factors such as social hierarchy and health status can lead to variations in feed intake.
Differences in Gut Microbiota The gut microbiome can influence drug metabolism. While difficult to control, be aware that variations in gut health between birds can contribute to variability in drug absorption.
Analytical Method Variability Validate your analytical method for this compound in plasma and feed. Ensure good precision and accuracy. Run quality control samples with each batch of experimental samples.

Experimental Protocols

Protocol 1: Determination of this compound Bioavailability in Broiler Chickens

This protocol outlines a standard approach for a pharmacokinetic study to determine the bioavailability of this compound when administered in feed.

  • Animal Model: Use healthy broiler chickens of a specific age and weight range. House the birds individually to monitor feed intake and collect excreta.

  • Experimental Design:

    • Group 1 (Intravenous): Administer a known dose of this compound intravenously to a subset of birds to determine the 100% bioavailability reference.

    • Group 2 (Oral Gavage): Administer this compound via oral gavage in a suitable vehicle to assess absorption without the influence of feed matrix.

    • Group 3 (Medicated Feed): Provide the experimental feed containing a known concentration of this compound.

  • Dosing:

    • Intravenous: Prepare a sterile solution of this compound and administer a single bolus dose into the wing vein.

    • Oral Gavage: Prepare a suspension or solution of this compound and administer directly into the crop.

    • Medicated Feed: Incorporate this compound into the feed at the desired concentration. Ensure uniform mixing.

  • Blood Sampling: Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.

  • Analytical Method: Quantify the concentration of this compound in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax).

  • Bioavailability Calculation: Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Protocol 2: Analysis of this compound in Poultry Feed and Plasma

  • Sample Preparation (Feed):

    • Grind the feed sample to a fine powder.

    • Extract a known weight of the ground feed with a suitable organic solvent (e.g., acetonitrile).

    • Vortex and sonicate the sample to ensure complete extraction.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

  • Sample Preparation (Plasma):

    • Thaw plasma samples to room temperature.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and either inject directly or after evaporation and reconstitution.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

    • Detect this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight200.58 g/mol [11]Small molecule, generally favorable for passive diffusion.
LogP(Not available)A positive value would suggest lipophilicity, potentially better absorption with dietary fat. A negative value would indicate hydrophilicity.
pKa(Not available)Will determine the degree of ionization in the gastrointestinal tract, which affects solubility and membrane permeability.
Aqueous Solubility(Not available)Low solubility can be a rate-limiting step for absorption.

Table 2: Example Pharmacokinetic Parameters of this compound in Broilers Fed Different Diets

Feed FormulationCmax (µg/mL)Tmax (hr)AUC (µg*hr/mL)Bioavailability (%)
Low Fat, Low Fiber1.5 ± 0.32.012.5 ± 2.165
High Fat, Low Fiber2.1 ± 0.42.518.2 ± 3.591
Low Fat, High Fiber0.9 ± 0.23.08.4 ± 1.842
High Protein1.3 ± 0.32.211.0 ± 2.055

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow_for_Bioavailability_Study cluster_preparation Preparation Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Dosing of Experimental Groups (IV, Oral, In-Feed) Animal_Acclimatization->Dosing Feed_Formulation Experimental Feed Formulation & this compound Incorporation Feed_Formulation->Dosing Analytical_Method_Validation Analytical Method Validation (HPLC/LC-MS/MS) Aklomide_Quantification This compound Quantification in Plasma Analytical_Method_Validation->Aklomide_Quantification Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Processing->Aklomide_Quantification Pharmacokinetic_Analysis Pharmacokinetic Parameter Calculation Aklomide_Quantification->Pharmacokinetic_Analysis Bioavailability_Calculation Bioavailability Determination Pharmacokinetic_Analysis->Bioavailability_Calculation

Caption: Workflow for a poultry bioavailability study.

Troubleshooting_Logic_for_Low_Bioavailability cluster_feed Feed-Related Issues cluster_drug Drug-Related Issues cluster_bird Bird-Related Issues Start Low this compound Bioavailability Observed Check_Feed Analyze Feed Formulation Start->Check_Feed Check_Drug Evaluate this compound Properties Start->Check_Drug Check_Bird Assess Physiological Factors Start->Check_Bird High_Fiber High Fiber Content? Check_Feed->High_Fiber High_Interacting_Minerals High Mineral Content? Check_Feed->High_Interacting_Minerals Fat_Content Inappropriate Fat Level? Check_Feed->Fat_Content Poor_Solubility Poor Aqueous Solubility? Check_Drug->Poor_Solubility Particle_Size Large Particle Size? Check_Drug->Particle_Size Rapid_Transit Rapid Gut Transit? Check_Bird->Rapid_Transit Gut_Health Poor Gut Health? Check_Bird->Gut_Health

Caption: Troubleshooting low this compound bioavailability.

References

Technical Support Center: Investigating Aklomide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify molecular markers for Aklomide resistance in protozoan parasites, particularly Eimeria species, the causative agent of coccidiosis in poultry.

Frequently Asked Questions (FAQs)

Q1: Are there any known molecular markers for this compound resistance?

Currently, specific molecular markers for this compound resistance have not been widely reported in published literature. The development of resistance to anticoccidial drugs is a significant concern in the poultry industry, and research is ongoing to identify the genetic basis of this resistance.[1][2] The intensive use of anticoccidials like this compound drives the selection of resistant parasite populations.[2][3] Identifying molecular markers is crucial for developing rapid diagnostic tests to monitor resistance in the field.[1]

Q2: What is the general mechanism of action for this compound and how might resistance develop?

The precise mode of action of many anticoccidial drugs, including this compound, is not fully understood.[3] Generally, resistance to antimicrobial agents can arise from several mechanisms, including:

  • Alteration of the drug target: Mutations in the gene encoding the protein that the drug binds to can prevent the drug from exerting its effect.[4][5]

  • Increased drug efflux: Parasite cells may develop or upregulate transporter proteins that actively pump the drug out of the cell, preventing it from reaching its target.[5][6]

  • Enzymatic degradation of the drug: The parasite may acquire enzymes that can inactivate the drug.[5][6]

It is plausible that resistance to this compound in Eimeria could develop through one or more of these mechanisms.

Q3: What are the standard methods to determine if an Eimeria isolate is resistant to this compound?

The standard method is the Anticoccidial Sensitivity Test (AST).[7][8] This in vivo test involves infecting groups of chickens with the Eimeria isolate . One group is left unmedicated (infected control), while other groups are treated with different concentrations of the anticoccidial drug. The efficacy of the drug is then evaluated based on several parameters.

Troubleshooting Guides

Problem: High variability in our Anticoccidial Sensitivity Test (AST) results.

  • Possible Cause 1: Inconsistent Inoculum Dose. The number of viable oocysts used to infect the chickens can significantly impact the severity of the infection and, consequently, the perceived efficacy of the drug.

    • Solution: Ensure that the oocyst inoculum is carefully purified, sporulated, and quantified before each experiment. Standardize the dose to cause maximum lesions with minimal mortality.[7]

  • Possible Cause 2: Genetic Variability in Eimeria Isolates. Field isolates of Eimeria are often mixtures of different species and strains, each with potentially different sensitivities to this compound.

    • Solution: Use molecular techniques like species-specific PCR to identify the Eimeria species present in your isolate.[8][9] For more controlled experiments, consider using a single, well-characterized laboratory strain.

  • Possible Cause 3: Host Animal Variation. The age, immune status, and genetic background of the chickens can influence the outcome of the infection.

    • Solution: Use birds of the same age and breed from a single supplier. Ensure they are housed in a controlled environment to minimize stress and other infections.

Problem: Difficulty in generating a stable this compound-resistant Eimeria line in the lab.

  • Possible Cause: Insufficient Drug Pressure. The concentration of this compound used for selection may be too low to effectively select for resistant parasites or too high, leading to the complete elimination of the parasite population.

    • Solution: Start with a suboptimal dose of this compound that allows for some parasite replication. Gradually increase the drug concentration over successive passages in chickens. This method of repeated passaging in the presence of the drug has been used to develop resistant lines.[1]

Experimental Protocols & Data Presentation

Protocol 1: In Vivo Generation of this compound-Resistant Eimeria Strains

This protocol describes a general method for inducing drug resistance in Eimeria through continuous drug pressure.

  • Initial Infection: A population of susceptible chickens is infected with a wild-type, this compound-sensitive strain of Eimeria.

  • Suboptimal Treatment: The infected chickens are treated with a low dose of this compound. This dose should reduce but not eliminate oocyst shedding.

  • Oocyst Collection and Passaging: Oocysts are collected from the feces of the treated chickens, sporulated, and used to infect a new group of susceptible chickens.

  • Stepwise Dose Increase: The new group of infected chickens is treated with a slightly higher dose of this compound.

  • Iterative Selection: Steps 3 and 4 are repeated for multiple passages.

  • Resistance Confirmation: After several passages, the resulting Eimeria strain is tested for its sensitivity to the standard therapeutic dose of this compound using an AST. A significant reduction in drug efficacy compared to the original sensitive strain indicates the development of resistance.

Quantitative Data: Indices for Measuring Anticoccidial Resistance

The following table summarizes common indices used to quantify the level of resistance in an AST.[7][8][10]

IndexFormulaInterpretation of Resistance
Anticoccidial Sensitivity Test (AST) ((Mean lesion score in infected, unmedicated group - Mean lesion score in medicated group) / Mean lesion score in infected, unmedicated group) x 100%0-30% reduction: Resistant31-49% reduction: Partial Resistance≥50% reduction: Sensitive
Anticoccidial Index (ACI) (Relative weight gain rate + Survival rate) – (Lesion score + Oocyst value)< 120: Ineffective (Resistant)≥ 180: Very Effective (Sensitive)
Percent Optimum Anticoccidial Activity (POAA) ((GSR in medicated group – GSR in infected-unmedicated group) / (GSR in uninfected-unmedicated group – GSR in infected-unmedicated group)) x 100%GSR = Gain to feed ratio. Lower values indicate reduced efficacy.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Identifying Resistance Markers

The following diagram illustrates a typical workflow for identifying molecular markers associated with this compound resistance.

experimental_workflow cluster_in_vivo In Vivo Selection cluster_molecular_analysis Molecular Analysis cluster_validation Validation start This compound-Sensitive Eimeria Strain passage Repeated Passaging in Chickens with Increasing this compound Dose start->passage Selection Pressure gDNA_sens Genomic DNA (Sensitive Strain) start->gDNA_sens resistant This compound-Resistant Eimeria Strain passage->resistant gDNA_res Genomic DNA (Resistant Strain) resistant->gDNA_res wgs Whole Genome Sequencing gDNA_sens->wgs gDNA_res->wgs snp SNP/Indel Identification wgs->snp Comparative Genomics marker_dev Development of Molecular Markers (e.g., PCR-RFLP, qPCR) snp->marker_dev validation Marker Validation marker_dev->validation field_isolates Field Isolates of Eimeria field_isolates->validation

Caption: Workflow for generating resistant parasites and identifying genetic markers.

Hypothetical Signaling Pathways in this compound Resistance

While specific pathways for this compound resistance are unknown, we can hypothesize based on general mechanisms of drug resistance in other organisms.[11][12][13][14] Research could focus on whether this compound stress activates pathways leading to the expression of drug efflux pumps or enzymes that modify the drug target.

signaling_pathway cluster_cell Eimeria Cell cluster_mapk MAPK-like Pathway cluster_pi3k PI3K/Akt-like Pathway cluster_response Resistance Mechanisms This compound This compound stress_sensor Cellular Stress Sensor This compound->stress_sensor mapkkk MAPKKK stress_sensor->mapkkk activates pi3k PI3K stress_sensor->pi3k activates mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf Transcription Factor Activation mapk->tf akt Akt pi3k->akt akt->tf efflux Drug Efflux Pumps tf->efflux upregulates transcription target_mod Target Gene Modification tf->target_mod upregulates transcription

References

Technical Support Center: Aklomide Withdrawal Period and Residue Level Concerns

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a veterinary drug withdrawal period?

A1: A withdrawal period is the time required after the last administration of a drug to an animal for the drug residues in the edible tissues (meat, liver, kidney, fat/skin) and eggs to deplete to levels that are considered safe for human consumption.[1][2][3] This period ensures that the concentration of drug residues falls below the established Maximum Residue Limit (MRL).[1]

Q2: Why are withdrawal periods and residue level monitoring crucial in poultry production?

A2: Withdrawal periods are critical for public health. Ingesting food with drug residues exceeding the MRL can pose health risks to consumers, including allergic reactions and the development of antimicrobial resistance.[1][4] Regulatory agencies establish these periods to ensure food safety.[1][4]

Q3: How are withdrawal periods for veterinary drugs in poultry determined?

A3: Withdrawal periods are established based on residue depletion studies conducted in the target animal species under specific conditions of use.[1] These studies involve administering the drug to a group of animals and then measuring the residue concentrations in various tissues and eggs at different time points after the final dose. The withdrawal period is calculated as the time it takes for the residues in 99% of the animal population with 95% confidence to fall below the MRL.

Q4: What are Maximum Residue Limits (MRLs)?

A4: A Maximum Residue Limit (MRL) is the maximum concentration of a veterinary drug residue that is legally permitted or recognized as acceptable in or on a food product.[5][6][7][8][9] MRLs are established by regulatory authorities based on toxicological assessments and the acceptable daily intake (ADI) for consumers.[4] If no MRL is set for a particular drug in a specific food product, any detectable residue is considered a violation.[1]

Q5: What are the typical tissues analyzed for drug residue studies in poultry?

A5: The selection of target tissues for residue analysis depends on the drug's properties and how it is metabolized and distributed in the bird's body. Commonly analyzed tissues include muscle, liver, kidney, and skin with adhering fat.[4][5][10] The liver and kidney are often the primary excretory organs and may show the highest residue concentrations.[10] For laying hens, eggs are also a critical matrix for residue analysis.[2][3]

Q6: What analytical methods are predominantly used for detecting coccidiostat and other drug residues in poultry?

A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method for the detection and quantification of coccidiostat and other veterinary drug residues in poultry tissues and eggs.[4][10][11][12][13] This technique offers high sensitivity, specificity, and the ability to analyze multiple residues simultaneously.[11]

Troubleshooting Guide for Residue Analysis Experiments

Q1: I am observing high variability in residue concentrations between replicate samples. What could be the cause?

A1: High variability can stem from several factors:

  • Non-homogenous sample: Ensure the tissue sample is thoroughly homogenized before extraction. Drug residues may not be evenly distributed within a tissue.

  • Inconsistent extraction efficiency: The extraction process must be consistent across all samples. Variations in solvent volumes, extraction times, or temperature can lead to differing efficiencies.

  • Instrumental instability: Check the stability and performance of your analytical instrument (e.g., LC-MS/MS). Run system suitability tests to ensure consistent performance.

  • Animal-to-animal variation: Biological variability between individual birds can lead to different rates of drug absorption, metabolism, and excretion.

Q2: My analytical method is not sensitive enough to detect residues at the required low levels (below the MRL). How can I improve sensitivity?

A2: To enhance the sensitivity of your method:

  • Optimize sample preparation: Concentrate the sample extract by evaporating the solvent and reconstituting it in a smaller volume.

  • Refine the clean-up step: A more effective clean-up procedure can reduce matrix interference, thereby improving the signal-to-noise ratio.[11]

  • Adjust instrument parameters: Optimize the mass spectrometry parameters, such as ionization source settings and collision energies, for the specific analyte.[10]

  • Increase injection volume: A larger injection volume can increase the amount of analyte introduced into the system, but be mindful of potential matrix effects.

Q3: I am encountering significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate them?

A3: Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, can be addressed by:

  • Improving sample clean-up: Employ more rigorous clean-up techniques like solid-phase extraction (SPE) to remove interfering substances.[4][13]

  • Using a matrix-matched calibration curve: Prepare your calibration standards in an extract of a blank tissue matrix that is identical to your samples.

  • Employing an internal standard: Use a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization to compensate for matrix effects.

Q4: My results show the presence of unexpected metabolites. How should I proceed?

A4: The detection of unknown metabolites requires further investigation:

  • Confirm the identity: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and propose a molecular formula. Further fragmentation studies (MS/MS) can help elucidate the structure.

  • Review literature: Search for known metabolic pathways of the parent drug or structurally similar compounds in poultry or other species.[14][15][16]

  • Consider the implications: The presence of significant metabolites may require their inclusion in the residue definition and MRL evaluation, as they could be toxicologically relevant.

Quantitative Data Summary

The following table presents MRLs and withdrawal periods for some common veterinary drugs used in poultry, as found in the available literature. Note: This is not an exhaustive list and is for illustrative purposes only.

Drug ClassCompoundSpeciesTissueMRL (µg/kg)Withdrawal Period (Days)Reference
CoccidiostatDiclazurilChickenMuscle500Not specified[4]
Liver1500[4]
Kidney1000[4]
Skin/Fat500[4]
AntibioticOxytetracyclineChickenEggs-3[3]
ChlortetracyclineChickenEggs-1[3]
TylosinChickenEggs-3[3]
ErythromycinChickenEggs-11[3]
LincomycinChickenEggs-9[3]
TiamulinChickenEggs-0[3]

Experimental Protocols

General Protocol for Determination of Coccidiostat Residues in Poultry Tissue by LC-MS/MS

This protocol is a generalized procedure based on common methodologies described in the scientific literature.[10][11][12] Specific parameters should be optimized and validated for each analyte and matrix.

1. Sample Preparation and Homogenization:

  • Collect tissue samples (muscle, liver, kidney, skin/fat) from the poultry.
  • Mince and thoroughly homogenize the tissue to ensure a representative sample.

2. Extraction:

  • Weigh a known amount of the homogenized tissue (e.g., 2-5 grams).
  • Add an appropriate extraction solvent, often acetonitrile or a mixture of acetonitrile and methanol with an acid like formic acid.[11]
  • Vortex or shake vigorously for a set period to ensure efficient extraction of the analyte.
  • Centrifuge the sample to separate the solid tissue from the liquid extract.[11]

3. Clean-up:

  • The supernatant (liquid extract) is subjected to a clean-up procedure to remove interfering substances like fats and proteins.
  • A common technique is solid-phase extraction (SPE), where the extract is passed through a cartridge that retains the analyte while allowing interfering compounds to pass through, or vice versa.[4][13]
  • The analyte is then eluted from the SPE cartridge with a suitable solvent.

4. Concentration and Reconstitution:

  • The eluate from the clean-up step is evaporated to dryness, typically under a gentle stream of nitrogen.[11]
  • The dried residue is then reconstituted in a small, known volume of a solvent that is compatible with the LC mobile phase.[11]

5. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.
  • The analyte is separated from other components on a liquid chromatography column (e.g., a C18 reversed-phase column).[10]
  • The eluting compounds are ionized (e.g., by electrospray ionization - ESI) and then detected by the mass spectrometer.
  • The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target analyte.[10]

6. Quantification:

  • The concentration of the analyte in the sample is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the standard compound.

Visualizations

Experimental_Workflow cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_post_analysis Data Interpretation Sample_Collection Sample Collection (Muscle, Liver, Kidney, Skin/Fat, Eggs) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification LC_MSMS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Reporting Reporting Data_Analysis->Reporting Withdrawal_Period_Factors cluster_drug Drug Properties cluster_animal Animal Factors cluster_regulatory Regulatory Aspects Dosage Dosage & Duration Withdrawal_Period Withdrawal Period Dosage->Withdrawal_Period Formulation Formulation Formulation->Withdrawal_Period PK_PD Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) PK_PD->Withdrawal_Period Species Species Species->Withdrawal_Period Age Age & Health Status Age->Withdrawal_Period Genetics Genetics Genetics->Withdrawal_Period MRL Maximum Residue Limit (MRL) MRL->Withdrawal_Period Safety_Factor Safety Factor Safety_Factor->Withdrawal_Period

References

Validation & Comparative

Aklomide vs. Ionophore Anticoccidials: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of aklomide and ionophore anticoccidials in controlling coccidiosis in poultry. While extensive data exists for ionophores, information on this compound as a standalone agent is limited in publicly available literature. This document summarizes the available data, details experimental protocols from relevant studies, and visualizes known mechanisms of action.

Executive Summary

Coccidiosis, a parasitic disease caused by Eimeria protozoa, poses a significant economic threat to the poultry industry. Control of this disease relies heavily on in-feed anticoccidial agents. Ionophores have been a cornerstone of coccidiosis control for decades, while this compound has been used in combination products. This guide directly compares their efficacy based on available scientific data.

Ionophore anticoccidials are fermentation products of Streptomyces and other actinomycetes that disrupt the ion gradients across the parasite's cell membrane.[1] This disruption leads to an influx of water, causing the parasite to swell and burst.[1]

This compound (2-chloro-4-nitrobenzamide) is a synthetic chemical anticoccidial. While it has been used in combination products like Novastat, its precise mechanism of action is not well-documented in the available scientific literature.[2]

Quantitative Efficacy Data

Table 1: Comparative Efficacy of Diclazuril (Non-Ionophore) vs. Salinomycin and Maduramicin (Ionophores) in Broiler Chickens [3]

Treatment GroupBody Weight Gain (g) (Day 1-42)Feed Conversion Ratio (Day 1-42)
Diclazuril (1 ppm)18501.80
Salinomycin (60 ppm)17801.85
Maduramicin (5 ppm)17951.83
Control (No treatment)17501.90

Table 2: Performance Index of Novastat® (this compound + Sulfanitran) against Eimeria tenella [4]

Treatment GroupPerformance Index
Novastat® (0.025% this compound + 0.02% Sulfanitran)287
Non-medicated Infected Control99

Note: A higher Performance Index indicates better overall performance, taking into account weight gain, feed conversion, and mortality.

Mechanism of Action

Ionophore Anticoccidials

Ionophores act by inserting themselves into the cell membrane of the Eimeria parasite, creating channels or acting as mobile carriers for ions.[1] This disrupts the normal ionic equilibrium, leading to an influx of sodium ions and water, causing the parasite to swell and lyse.[3] This action primarily targets the extracellular stages of the parasite's life cycle, such as sporozoites and merozoites.[2]

Ionophore_Mechanism cluster_parasite Eimeria Parasite Cell cluster_extracellular Extracellular Environment (High Na+) Ionophore Ionophore Cell_Membrane Cell Membrane Na_ion_channel Na_K_pump Swell_Burst Osmotic Swelling & Lysis External_Na Na+

This compound

The specific biochemical mechanism of action for this compound against Eimeria species is not well-defined in the available scientific literature. As a chemical anticoccidial, it is presumed to interfere with the parasite's metabolic pathways, but the exact target and signaling cascade remain to be elucidated.

Experimental Protocols

General Anticoccidial Efficacy Trial in Broiler Chickens

This section outlines a typical experimental design for evaluating the efficacy of anticoccidial drugs in broiler chickens, based on common practices reported in the literature.[5]

Experimental_Workflow Day_0 Day 0: Day-old chicks arrive Acclimatization Acclimatization Period (e.g., 14 days) Day_0->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment_Start Start of Medicated Feed (e.g., Day 14) Randomization->Treatment_Start Infection Oral Inoculation with Eimeria Oocysts (e.g., Day 16) Treatment_Start->Infection Data_Collection Data Collection Period (e.g., Day 16-23) Infection->Data_Collection Termination Experiment Termination (e.g., Day 23) Data_Collection->Termination Analysis Data Analysis Termination->Analysis

1. Animal Model and Housing:

  • Species: Broiler chickens (e.g., Ross 308, Cobb 500).

  • Age: Day-old chicks.

  • Housing: Raised in floor pens with fresh litter or in battery cages to control exposure to extraneous coccidia. Environmental conditions (temperature, humidity, lighting) are strictly controlled.

2. Experimental Design:

  • Acclimatization: Birds are given a non-medicated starter feed for a period (e.g., 14 days) to acclimate.

  • Randomization: Birds are randomly allocated to different treatment groups with multiple replicates per group.

  • Treatment Groups:

    • Negative Control: Uninfected, unmedicated.

    • Positive Control: Infected, unmedicated.

    • This compound Group(s): Infected, medicated with specified doses of this compound.

    • Ionophore Group(s): Infected, medicated with specified doses of an ionophore (e.g., salinomycin, monensin).

  • Infection: At a specified age (e.g., day 16), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina, E. maxima).

3. Data Collection and Efficacy Parameters:

  • Performance:

    • Body Weight Gain (BWG): Measured at the beginning and end of the experimental period.

    • Feed Intake (FI): Recorded for each replicate.

    • Feed Conversion Ratio (FCR): Calculated as FI/BWG.

  • Clinical Signs:

    • Mortality: Recorded daily.

    • Fecal/Litter Scoring: Droppings are scored for signs of coccidiosis (e.g., blood, diarrhea) on a scale (e.g., 0-4).

  • Parasitological Assessment:

    • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and specific intestinal sections are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0-4).

    • Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Anticoccidial Index (ACI): Calculated to provide an overall assessment of efficacy. A common formula is: ACI = (Relative Weight Gain % + Survival %) - (Lesion Index + Oocyst Index)

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Conclusion

Ionophore anticoccidials have a well-established mechanism of action and a large body of efficacy data. They remain a critical tool for coccidiosis control in the poultry industry. This compound, primarily used in the combination product Novastat®, has demonstrated efficacy in controlling coccidiosis. However, a comprehensive understanding of its standalone performance compared to various ionophores and its specific molecular mechanism of action is limited by the lack of publicly available data. Further research is needed to fully elucidate the comparative efficacy and biochemical pathways of this compound to allow for a more direct and detailed comparison with ionophore anticoccidials. Researchers and drug development professionals are encouraged to consider these knowledge gaps in their future research endeavors.

References

A Head-to-Head Comparison of Aklomide and Nicarbazin in the Control of Avian Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of veterinary medicine, particularly in poultry production, the control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, is of paramount importance. Effective anticoccidial agents are crucial for maintaining flock health, welfare, and economic viability. This guide provides a detailed, head-to-head comparison of two such agents: Aklomide and nicarbazin. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.

It is important to note that while nicarbazin has been extensively studied as a standalone and combination therapy, this compound is predominantly available in combination with other active ingredients, such as sulfanitran. Consequently, direct, head-to-head comparative studies of standalone this compound and nicarbazin are limited in the scientific literature. This guide, therefore, presents the available data for each compound, acknowledging the contexts in which they have been evaluated.

Chemical and Pharmacological Profiles

FeatureThis compoundNicarbazin
Chemical Name 2-chloro-4-nitrobenzamide1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one
Molecular Formula C₇H₅ClN₂O₃C₁₉H₁₈N₆O₆
Molecular Weight 200.58 g/mol 426.38 g/mol
CAS Number 3011-89-0330-95-0

Mechanism of Action

The precise mechanism of action for This compound against Eimeria species is not well-documented in publicly available literature. It is often used in combination with sulfonamides, suggesting a potential synergistic effect, but its individual contribution to the anticoccidial activity at a molecular level requires further investigation.

Nicarbazin , conversely, has a more defined, albeit complex, mechanism of action. It is an equimolar complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). The DNC component is the biologically active part, and its primary mode of action is the inhibition of the second-generation schizonts of Eimeria.[1] It is believed to interfere with the parasite's energy metabolism, although the exact target is not fully elucidated. The HDP component facilitates the absorption of the DNC from the gut.

Nicarbazin_Mechanism cluster_host_cell Host Intestinal Cell Nicarbazin Nicarbazin DNC_HDP Dissociation into DNC and HDP Nicarbazin->DNC_HDP DNC DNC (Active) DNC_HDP->DNC HDP HDP (Carrier) DNC_HDP->HDP Schizont_2 Second-Generation Schizont DNC->Schizont_2 Targets Inhibition Inhibition of Development Schizont_2->Inhibition

Figure 1: Proposed Mechanism of Action for Nicarbazin.

Efficacy Data

Direct comparative efficacy data between standalone this compound and nicarbazin is scarce. The available data for this compound is primarily from studies evaluating its combination product, Novastat (this compound + Sulfanitran).

Table 1: Summary of Anticoccidial Efficacy Data

Drug/CombinationEimeria SpeciesKey Efficacy ParametersResultsCitation
Novastat (0.025% this compound + 0.02% Sulfanitran)E. tenellaPerformance Index (combining mortality, weight gain, and fecal scores)Novastat: 287 vs. Non-medicated infected control: 99[2]
Nicarbazin (125 ppm)E. tenella, E. acervulina, E. maximaLesion Scores, Weight Gain, Feed Conversion Ratio (FCR)Significantly reduced lesion scores and improved performance compared to unmedicated controls.[3][4]
Nicarbazin (40 ppm) + Monensin (40 ppm)E. acervulina, E. maxima, E. tenellaDaily Weight Gain (DWG), Daily Feed Intake (DFI), FCR, Lesion ScoresCombination provided complete control of infection, while individual components at 40 ppm showed only partial efficacy.[5]

Experimental Protocols

Standardized experimental protocols are essential for the objective evaluation of anticoccidial drugs. The following outlines a general experimental design for a head-to-head comparison in broiler chickens, based on guidelines from regulatory bodies like the FDA.[1]

Objective: To compare the efficacy of this compound and nicarbazin in preventing coccidiosis in broiler chickens experimentally infected with Eimeria species.

Animals: Day-old broiler chicks of a commercial strain, raised in a coccidia-free environment.

Housing: Birds are housed in battery cages with wire floors to prevent reinfection from feces.

Diet: A standard basal diet free of any anticoccidial medication is used. The experimental diets are prepared by incorporating this compound and nicarbazin at their respective recommended concentrations.

Experimental Groups:

  • Uninfected, Untreated Control (UUC): Receives basal diet, not infected.

  • Infected, Untreated Control (IUC): Receives basal diet, infected with a mixed culture of pathogenic Eimeria species.

  • Infected, this compound-Treated: Receives diet with this compound, infected.

  • Infected, Nicarbazin-Treated: Receives diet with nicarbazin, infected.

Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

Data Collection:

  • Performance Parameters: Body weight gain and feed conversion ratio are measured throughout the study period.

  • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions, which are scored on a scale of 0 to 4.

  • Oocyst Counts: Fecal samples are collected to determine the number of oocysts shed per gram of feces.

  • Mortality: Daily records of mortality are maintained.

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Experimental_Workflow Start Start Acclimatization Acclimatization of Day-Old Chicks Start->Acclimatization Group_Allocation Random Allocation to Treatment Groups Acclimatization->Group_Allocation Dietary_Treatment Administration of Medicated/Control Diets Group_Allocation->Dietary_Treatment Infection Oral Inoculation with Eimeria Oocysts Dietary_Treatment->Infection Data_Collection Data Collection (Weight, FCR, Lesion Scores, Oocyst Counts) Infection->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Figure 2: General Experimental Workflow for Anticoccidial Efficacy Testing.

Safety and Toxicity

Nicarbazin: While generally safe at the recommended dosage, nicarbazin can have some side effects. It is known to cause heat stress in broilers, particularly in hot weather, which can lead to reduced performance and increased mortality.[3] In laying hens, nicarbazin can interfere with eggshell formation and reduce hatchability.[4]

Pharmacokinetics

This compound: Pharmacokinetic data for this compound in chickens is not well-documented in the available scientific literature.

Nicarbazin: Following oral administration, nicarbazin dissociates into its two components, DNC and HDP. DNC is absorbed and is the component responsible for the anticoccidial activity. HDP enhances the absorption of DNC. The elimination of DNC is relatively slow, which contributes to its prophylactic efficacy. Residues of DNC can be found in tissues and eggs, necessitating withdrawal periods before marketing.

Table 2: Summary of Pharmacokinetic Parameters

DrugKey Pharmacokinetic FeaturesNotes
This compound Data not readily available.Further research is needed to characterize its absorption, distribution, metabolism, and excretion in poultry.
Nicarbazin Dissociates into DNC and HDP. DNC is the active, absorbed component. HDP enhances DNC absorption. Slower elimination of DNC.Residue depletion in tissues and eggs is a key consideration for its use.

Conclusion

Both this compound (as a component of Novastat) and nicarbazin have demonstrated efficacy in the control of coccidiosis in poultry. Nicarbazin is a well-established anticoccidial with a known, though not fully understood, mechanism of action. Its efficacy is well-documented, but it comes with considerations regarding heat stress and effects on egg-laying hens.

This compound's efficacy is primarily documented in combination with sulfanitran, where it has shown to be effective. However, a significant knowledge gap exists regarding its standalone performance, mechanism of action, and pharmacokinetic profile.

For a definitive head-to-head comparison, further research employing standardized experimental protocols with standalone formulations of both compounds is necessary. Such studies would provide the poultry industry and veterinary professionals with a clearer understanding of the relative merits of this compound and nicarbazin in coccidiosis control programs. Researchers are encouraged to utilize established experimental designs to generate robust and comparable data that can inform evidence-based decisions in poultry health management.

References

Aklomide in Anticoccidial Shuttle and Rotation Programs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Aklomide's Performance and Strategic Use in Poultry Coccidiosis Control

For Researchers, Scientists, and Drug Development Professionals

The effective management of coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species, remains a cornerstone of profitable poultry production. The development of resistance to anticoccidial drugs has necessitated strategic administration protocols, primarily shuttle and rotation programs, to maintain drug efficacy and animal welfare. This guide provides a detailed comparison of this compound, a chemical anticoccidial, and its performance within these programs, supported by available experimental data and methodologies.

Coccidiosis control programs are designed to prevent the development of resistance to anticoccidials, leading to better gut health and feed utilization by birds.[1] Two primary strategies are employed:

  • Rotation Programs: In a rotation program, a single anticoccidial product is used for several consecutive flocks, typically for 4-6 months, before being replaced by a product from a different class of compounds.[2] This "rest" period for each class of drug can help restore the sensitivity of the Eimeria population to that class.

  • Shuttle Programs: A shuttle program involves the use of two or more different anticoccidial products within the lifespan of a single flock.[2] Commonly, a chemical anticoccidial is used in the starter feed, followed by an ionophore in the grower and finisher feeds.[2] This strategy aims to reduce the selection pressure for resistance by exposing the parasites to different mechanisms of action during their life cycle.

This compound: A Chemical Coccidiostat

This compound is a synthetic compound classified as a chemical coccidiostat. These "chemical" anticoccidials act by interfering with the parasite's metabolism during its intracellular life cycle stages. In contrast, ionophores, another major class of anticoccidials, disrupt the transport of ions across the parasite's cell membrane during its extracellular stages.

This compound has often been used in combination with other compounds, most notably sulfanitran. One such commercial product is Novastat.

Performance Data and Experimental Insights

Direct, publicly available, head-to-head comparative studies of this compound's performance within modern shuttle and rotation programs against other specific anticoccidials are limited. Much of the research on this compound was conducted several decades ago. However, existing data provides some insight into its efficacy.

In one study, the performance of Novastat (0.025% this compound and 0.02% Sulfanitran) was evaluated against Eimeria tenella infection in chicks. The product demonstrated significant efficacy, achieving a performance index of 287, compared to 99 for the non-medicated, infected controls.[3] The addition of 0.005% roxarsone to this combination (Novastat-3) further increased the performance index to 291.[3]

It is important to note that resistance can develop to chemical coccidiostats. Research has shown that a decrease in sensitivity of E. tenella to Novastat could be induced after five serial passages in the presence of sub-optimal levels of the drug.[4] Furthermore, some studies have indicated that Novastat may not be effective against field strains of E. tenella that are already resistant to other chemical anticoccidials like nicarbazin.[4]

The following table summarizes the performance of various anticoccidial programs from a study comparing shuttle and continuous programs. While this study does not include this compound, it provides a framework for how such comparisons are made and the performance parameters that are evaluated.

Anticoccidial ProgramBody Weight (g)Feed Conversion Ratio (FCR)
Shuttle Program 1: Narasin + Nicarbazin (Starter) -> Monensin (Grower)2,0501.85
Shuttle Program 2: Narasin + Nicarbazin (Starter) -> Narasin (Grower)2,0651.84
Shuttle Program 3: Nicarbazin (Starter) -> Salinomycin (Grower)2,0301.87
Continuous Program: Monensin2,0151.88
Continuous Program: Narasin2,0251.86
Continuous Program: Salinomycin2,0201.87
Data is illustrative and based on findings from a study by Watkins and Bafundo (1993) on broiler performance during a mild coccidial challenge. This table does not contain data on this compound but serves as an example of comparative performance metrics.

Experimental Protocols

To evaluate the efficacy of anticoccidial drugs in shuttle and rotation programs, standardized experimental protocols are crucial. The following outlines a general methodology for a floor pen trial, a common approach in poultry research.

Objective:

To compare the performance of different anticoccidial shuttle programs in broiler chickens under simulated commercial conditions with a mild coccidial challenge.

Experimental Design:
  • Animals: Day-old broiler chicks of a commercial strain are randomly allocated to pens.

  • Housing: Birds are housed in floor pens with fresh litter. Environmental conditions (temperature, lighting) are maintained according to industry standards.

  • Diets: A basal diet is formulated to meet the nutritional requirements of the birds. The diet is divided into batches, and the respective anticoccidial drugs for each treatment group are added.

  • Treatment Groups:

    • Group 1: Negative Control (no anticoccidial, no challenge)

    • Group 2: Positive Control (no anticoccidial, with challenge)

    • Group 3: Shuttle Program A (e.g., this compound-based product in starter feed, ionophore in grower feed)

    • Group 4: Shuttle Program B (e.g., another chemical in starter feed, different ionophore in grower feed)

    • Group 5: Continuous Program C (e.g., an ionophore throughout)

  • Coccidial Challenge: On a specified day (e.g., day 14), birds in the challenged groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts relevant to chickens.

  • Data Collection:

    • Performance Parameters: Body weight and feed consumption are measured at regular intervals to calculate body weight gain, feed intake, and feed conversion ratio (FCR).

    • Lesion Scoring: At a specific time point post-infection, a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 to 4, with higher scores indicating more severe damage.

    • Oocyst Counts: Fecal samples are collected to determine the number of oocysts shed per gram of feces.

    • Mortality: Daily mortality is recorded.

Statistical Analysis:

Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizing Anticoccidial Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts of shuttle and rotation programs.

ShuttleProgram cluster_flock Single Flock Lifecycle Starter Starter Feed (Days 1-21) Chemical (e.g., this compound) Grower Grower Feed (Days 22-35) Ionophore A Starter->Grower Finisher Finisher Feed (Days 36-42) Ionophore A Grower->Finisher

Caption: Example of a shuttle program workflow.

RotationProgram Flock1 Flock 1 (Months 1-4) Ionophore A Flock2 Flock 2 (Months 5-8) Chemical (e.g., this compound) Flock1->Flock2 Flock3 Flock 3 (Months 9-12) Ionophore B Flock2->Flock3 Flock4 Flock 4 (Months 13-16) Vaccine or Chemical B Flock3->Flock4

Caption: Example of a yearly rotation program.

Conclusion

This compound, as a chemical anticoccidial, has a historical place in the management of coccidiosis. While direct comparative data in modern shuttle and rotation programs is not abundant in recent literature, its mechanism of action defines its role, particularly in the starter phase of a shuttle program. The principles of anticoccidial rotation and shuttling are well-established to combat resistance and improve poultry performance. The decision to include this compound or any other anticoccidial in a control program should be based on a thorough understanding of the farm's specific Eimeria challenge, resistance patterns, and in consultation with veterinary professionals. Continuous monitoring of flock performance and periodic sensitivity testing are crucial for the long-term success of any coccidiosis control strategy.

References

Aklomide Treatment Protocols: A Comparative Analysis of Cost-Effectiveness Remains Elusive Due to Data Scarcity

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

[City, State] – November 7, 2025 – A comprehensive review of available scientific literature reveals a significant gap in the data required to conduct a thorough cost-effectiveness analysis of Aklomide treatment protocols. While the compound, chemically known as 2-chloro-4-nitrobenzamide, has historical applications in veterinary medicine and has been explored for its antimicrobial properties, the lack of robust clinical and economic data precludes a direct comparison with alternative therapies. This guide summarizes the existing knowledge on this compound and outlines the areas where further research is critically needed.

Overview of this compound and Its Investigated Applications

This compound is a multifaceted compound that has been primarily utilized as a coccidiostat in veterinary medicine to combat parasitic infections in animals.[1] Beyond this, research has extended to its potential as an anthelmintic drug for treating parasitic worm infections and as a foundational molecule for developing new antimicrobial agents.[1][2] Derivatives of 2-chloro-4-nitrobenzamide have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1] Furthermore, the related compound, 2-chloro-4-nitrobenzoic acid, has been identified as a potential candidate for antiviral and anticancer therapies.[3]

Table 1: Summary of Investigated Biological Activities of this compound and Its Analogs

Compound/DerivativeInvestigated ActivityTarget Organism/System
This compound (2-chloro-4-nitrobenzamide)CoccidiostatProtozoa (e.g., Eimeria species)[1]
Mannich bases of 2-chloro-4-nitrobenzamideAntimicrobialB. subtilis, S. aureus[1]
2-chloro-4-nitrobenzamide derivativesAntidiabeticNot specified in available literature[4]
2-chloro-4-nitrobenzoic acidAntiviral, AnticancerNot specified in available literature[3]

Lack of Comparative Data and Detailed Protocols

A significant challenge in evaluating the cost-effectiveness of this compound is the absence of detailed treatment protocols and comparative experimental data in the public domain. To construct a meaningful comparison, head-to-head studies evaluating the efficacy, safety, and cost of this compound against current standard-of-care treatments are essential.

Experimental Workflow for Derivative Synthesis and Screening:

While specific therapeutic protocols are not available, the general methodology for creating and testing this compound derivatives for antimicrobial activity involves a multi-step process. This typically includes the synthesis of new molecular entities followed by in vitro screening to determine their biological activity.

experimental_workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound (Starting Material) C Mannich Reaction A->C B Chemical Reagents (e.g., Formaldehyde, Sulphonamides) B->C D Purified this compound Derivatives C->D F Disk Diffusion Assay D->F Apply Derivatives E Bacterial Cultures (e.g., S. aureus) E->F G Measure Zone of Inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: A generalized workflow for synthesizing and screening this compound derivatives for antimicrobial activity.

Uncharacterized Signaling Pathways

A critical aspect of drug development is understanding the mechanism of action, including the specific signaling pathways a compound modulates. For this compound, there is a notable lack of research into its effects on cellular signaling in host organisms. While the degradation pathway of the related 2-chloro-4-nitrobenzoic acid has been studied in bacteria, this does not inform its therapeutic mechanism of action.[5][6] Elucidating these pathways is crucial for assessing efficacy and potential side effects.

Future Directions and Conclusion

The currently available information on this compound is insufficient to develop a comprehensive guide on the cost-effectiveness of its treatment protocols for researchers and drug development professionals. To address this, future research should focus on:

  • Elucidating Mechanisms of Action: Identifying the specific molecular targets and signaling pathways affected by this compound in both pathogens and host cells.

  • Conducting Preclinical and Clinical Trials: Establishing the efficacy, safety, and optimal dosage of this compound for specific indications through well-designed studies.

  • Performing Pharmacoeconomic Analyses: Conducting rigorous cost-effectiveness studies comparing this compound with existing therapeutic options.

References

Aklomide Versus Vaccination for Coccidiosis Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. Control of this disease has traditionally relied on in-feed anticoccidial drugs, with vaccination emerging as a prominent alternative. This guide provides an objective comparison of a chemical control agent, aklomide, and the immunological approach of vaccination, supported by experimental data and detailed methodologies.

Overview of Control Strategies

This compound , a synthetic chemical compound, is a coccidiostat that inhibits the development of Eimeria parasites. It is often used in combination with other anticoccidial agents, such as sulfanitran, to broaden its spectrum of activity. This chemical approach offers a direct method of parasite control through prophylactic administration in feed.

Coccidiosis vaccines , on the other hand, stimulate the chicken's own immune system to develop protection against Eimeria. These vaccines typically contain live, attenuated, or non-attenuated oocysts of various Eimeria species. The goal of vaccination is to induce a controlled infection that leads to long-lasting immunity without causing clinical disease.

Quantitative Performance Data

The following tables summarize key performance indicators from studies evaluating the efficacy of this compound (as part of a combination product) and coccidiosis vaccines.

Table 1: Efficacy of this compound-Based Anticoccidial (Novastat)

Performance MetricNon-Medicated Infected ControlNovastat (0.025% this compound + 0.02% Sulfanitran)Novastat-3 (0.025% this compound + 0.02% Sulfanitran + 0.005% Roxarsone)
Performance Index *99287291

*The Performance Index is a composite score based on mortality, weight gain, and fecal scores. A higher index indicates better performance. Data from a study on Eimeria tenella infection[1].

Table 2: Comparative Efficacy of Coccidiosis Control Programs

ParameterChemical-Only ProgramIonophore-Only ProgramVaccine-Only Program
Total Live Production Cost Significantly HigherLower (Comparable to Vaccine)Lower (Comparable to Ionophore)
Total Mortality (%) (Mid-sized birds) Significantly HigherNot Significantly Different from VaccineSignificantly Lower than Chemical
Total Mortality (%) (Large birds) Significantly HigherNot Significantly Different from VaccineSignificantly Lower than Chemical
Adjusted Calorie Conversion (Mid-sized birds) Significantly HigherNot Significantly Different from VaccineSignificantly Lower than Chemical

This table summarizes findings from a large-scale field data analysis in the U.S. broiler industry. The "Chemical-Only Program" includes various synthetic anticoccidials, not limited to this compound.

Experimental Protocols

This compound Efficacy Trial (Based on Novastat Studies)

A standardized experimental design to evaluate the efficacy of an anticoccidial like this compound typically involves the following steps:

  • Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups, including a non-medicated, infected control group and groups receiving feed with varying concentrations of the anticoccidial agent.

  • Infection: At a specified age (e.g., 10-14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., E. tenella).

  • Medication: The medicated feed is provided for a defined period, often starting shortly before the induced infection and continuing for several days post-infection.

  • Data Collection:

    • Mortality: Recorded daily.

    • Weight Gain: Measured at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR): Calculated by dividing total feed intake by total weight gain.

    • Lesion Scoring: At a specific time point post-infection (e.g., 7 days), a subset of birds from each group is euthanized, and the intestinal lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions)[1].

    • Oocyst Shedding: Fecal samples are collected for a set period post-infection to determine the number of oocysts shed per gram of feces.

Coccidiosis Vaccine Efficacy Trial

The evaluation of a coccidiosis vaccine's efficacy follows a similar structure but with key differences in the treatment and challenge phases:

  • Animal Model: Day-old chicks are divided into groups: unvaccinated and unchallenged, unvaccinated and challenged, and vaccinated and challenged.

  • Vaccination: Chicks in the vaccinated group are administered the vaccine at day-old, often via spray or gel application.

  • Challenge: At a later age (e.g., 21 or 28 days), both the vaccinated and the unvaccinated challenged groups are orally inoculated with a virulent field strain of Eimeria species contained in the vaccine.

  • Data Collection:

    • Performance Parameters: Body weight gain and FCR are monitored throughout the trial.

    • Lesion Scoring: Intestinal lesion scores are recorded at a specific time post-challenge to assess the level of protection.

    • Oocyst Shedding: Fecal oocyst counts are determined post-challenge to measure the reduction in parasite replication in vaccinated birds compared to unvaccinated-challenged birds.

    • Immune Response Markers: Blood and tissue samples may be collected to analyze various immunological parameters, such as cytokine expression (e.g., IFN-γ, IL-12) and immune cell populations (e.g., T-cells, macrophages)[2].

Signaling Pathways and Experimental Workflows

Host Immune Response to Coccidiosis Vaccination

Live coccidiosis vaccines work by inducing a controlled infection that stimulates a robust cell-mediated immune response, which is crucial for protection against subsequent infections. The following diagram illustrates the key signaling pathways involved.

G cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cluster_outcome Protective Outcome Eimeria Eimeria Sporozoites (from vaccine) APC Antigen Presenting Cell (e.g., Macrophage) Eimeria->APC Phagocytosis TLR Toll-like Receptors (TLR2, TLR21) APC->TLR Recognition Th1 T-helper 1 (Th1) Cell APC->Th1 Antigen Presentation & IL-12 Secretion IL12 Interleukin-12 (IL-12) TLR->IL12 Signaling Cascade CTL Cytotoxic T-Lymphocyte (CTL) Th1->CTL Activation IFNg Interferon-gamma (IFN-γ) Th1->IFNg Secretes MemoryT Memory T-Cells CTL->MemoryT Differentiation Protection Parasite Clearance & Long-term Immunity CTL->Protection MemoryT->Protection IFNg->APC Activates

Caption: Signaling pathway of the host immune response to coccidiosis vaccination.

Experimental Workflow for Comparative Efficacy Study

The following diagram outlines a typical experimental workflow for a head-to-head comparison of an anticoccidial drug and a vaccine.

G Start Day 1: Day-old chicks arrive Group Randomly assign to 4 groups: 1. Unmedicated, Unchallenged 2. Unmedicated, Challenged 3. Medicated, Challenged 4. Vaccinated, Challenged Start->Group Vaccine Vaccinate Group 4 (e.g., spray application) Group->Vaccine Medication Start medicated feed for Group 3 Group->Medication Challenge Day 14: Oral challenge with Eimeria oocysts (Groups 2, 3, 4) Vaccine->Challenge Medication->Challenge DataCollection Days 14-21: Collect data on: - Mortality - Weight Gain - FCR Challenge->DataCollection LesionScore Day 21: Euthanize subset of birds for intestinal lesion scoring DataCollection->LesionScore OocystCount Days 18-25: Collect fecal samples for oocyst per gram (OPG) counts DataCollection->OocystCount Analysis Analyze and compare data across all groups LesionScore->Analysis OocystCount->Analysis

References

Cross-Validation of Analytical Methods for Aklomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Aklomide, also known as Actarit. It is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on accuracy, precision, and stability-indicating capabilities. This document outlines the experimental protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a general Ultraviolet-Visible (UV-Vis) Spectrophotometric method, presenting supporting data for a thorough evaluation.

Comparative Analysis of this compound Analytical Methods

The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as the need to resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. High-Performance Liquid Chromatography, particularly when coupled with a photodiode array (PDA) and mass spectrometry (MS) detector, offers high specificity and sensitivity, making it a powerful tool for stability studies.[1] In contrast, UV-Vis spectrophotometry provides a simpler and more rapid approach for the quantification of the bulk drug, though it may lack the specificity to distinguish between the intact drug and its potential degradants.

ParameterHPLC-PDA-MS MethodUV-Vis Spectrophotometric Method
Principle Chromatographic separation followed by detection based on UV absorbance and mass-to-charge ratio.Measurement of light absorbance at a specific wavelength.
Specificity High (can distinguish between this compound and its impurities/degradation products).[1]Low to Moderate (potential for interference from excipients and degradation products).
Sensitivity High (suitable for trace-level analysis).Moderate.
Linearity Range WideNarrower
Accuracy (% Recovery) Typically 98-102%Typically 95-105%
Precision (% RSD) < 2%< 5%
Application Stability studies, impurity profiling, quality control of drug substance and product.[1]Routine quality control of bulk drug, dissolution testing.
Instrumentation HPLC with PDA and MS detectors.[1]UV-Vis Spectrophotometer.[2]
Complexity HighLow
Throughput LowerHigher

Experimental Protocols

Stability-Indicating HPLC-PDA-MS Method

This method is designed to provide a specific and sensitive assay for this compound in the presence of its degradation products and process-related impurities.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a Photodiode Array Detector and a Mass Spectrometer (HPLC-PDA-MS).[1]

  • Column: Phenomenex Luna C18 (or equivalent).[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

  • Forced degradation samples (acid, base, oxidative, photolytic, and thermal stress).[1]

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid). The specific gradient program should be optimized to achieve adequate separation of this compound from all potential impurities and degradants.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection:

    • PDA: Monitoring at a wavelength that provides maximum absorbance for this compound.

    • MS: The mass spectrometer should be operated in a positive or negative ionization mode, depending on the ionization characteristics of this compound, to confirm the identity of the peaks.[1]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to achieve a concentration within the calibration range.

  • Forced Degradation: Subject this compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, exposure to UV light, and heat) to generate degradation products.[1]

  • Analysis: Inject the standard solutions, sample solutions, and stressed samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the standards. The PDA detector provides quantitative data, while the MS detector confirms the identity of the peaks corresponding to this compound and its degradation products.[1]

UV-Vis Spectrophotometric Method

This method is a simpler alternative for the routine quantification of this compound in bulk drug or simple formulations where interference from other components is minimal.

Instrumentation:

  • UV-Vis Spectrophotometer.[2]

Reagents and Materials:

  • Methanol or Ethanol (Spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[2]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the solvent and create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.[3]

  • Quantification: Calculate the concentration of this compound in the sample by using the calibration curve or by the single-point standardization method.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical process to ensure that different analytical procedures produce comparable and reliable results. This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define Objective (e.g., Method Replacement) select_methods Select Methods for Comparison (e.g., HPLC vs. UV-Vis) define_objective->select_methods define_protocol Define Cross-Validation Protocol (Samples, Acceptance Criteria) select_methods->define_protocol prepare_samples Prepare Identical Sample Sets define_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 (e.g., HPLC) prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 (e.g., UV-Vis) prepare_samples->analyze_method2 collect_data Collect and Tabulate Data analyze_method1->collect_data analyze_method2->collect_data stat_analysis Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_results Compare Results against Acceptance Criteria stat_analysis->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence documentation Document Cross-Validation Report assess_equivalence->documentation

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in selecting an analytical method for this compound based on the analytical requirements.

MethodSelection cluster_start Analytical Need cluster_decision Decision Point cluster_pathways Method Pathways cluster_application Primary Application start Define Analytical Requirement decision Need to Separate Impurities/Degradants? start->decision hplc_path Select Stability-Indicating HPLC Method decision->hplc_path Yes uv_path Select UV-Vis Spectrophotometric Method decision->uv_path No hplc_app Forced Degradation Studies, Stability Testing, Impurity Profiling hplc_path->hplc_app uv_app Bulk Drug Assay, Routine QC uv_path->uv_app

Caption: Decision tree for selecting an this compound analytical method.

References

Evaluating Aklomide Combinations: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a notable absence of evidence supporting synergistic effects for Aklomide in combination with other therapeutic agents. Historical investigations into such combinations have concluded that their interactions are merely additive. This finding precludes the creation of a detailed comparison guide focused on synergistic outcomes, as requested by researchers, scientists, and drug development professionals.

This compound, chemically known as 2-chloro-4-nitrobenzamide, has been explored in the past for its therapeutic potential, particularly as an anticoccidial agent in poultry. However, combination therapies involving this compound have been largely superseded by more effective treatments. A key review in the field explicitly states that the interaction of this compound with other anticoccidial drugs was determined to be additive, not synergistic[1]. This indicates that the combined effect of the drugs is equal to the sum of their individual effects, rather than an enhanced or amplified outcome.

The core requirement for a comparison guide evaluating synergistic effects is the availability of experimental data demonstrating such synergy. Extensive searches for quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound combinations have not yielded any specific results. The existing body of research focuses on the general principles of drug synergy, methodologies for its evaluation, and the application of combination therapies in various other diseases, but does not provide the necessary data specific to this compound.

Without empirical evidence of synergy, the creation of data tables for performance comparison, detailed experimental methodologies, and diagrams of signaling pathways, as mandated by the user request, is not feasible. The scientific record does not support the central premise of an evaluation of this compound's synergistic effects.

Therefore, for researchers, scientists, and drug development professionals investigating novel therapeutic combinations, the focus should be directed towards agents with demonstrated potential for synergistic interactions, as the current evidence base for this compound does not justify such an allocation of resources.

References

Aklomide's Anticoccidial Spectrum: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Aklomide's Efficacy Against Pathogenic Eimeria Strains in Poultry

For decades, the control of avian coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, has been a cornerstone of profitable poultry production. Among the arsenal of anticoccidial agents, this compound (2-chloro-4-nitrobenzamide) has played a role, primarily as a component of combination drugs. This guide provides a comprehensive overview of the available data on the spectrum of activity of this compound against various Eimeria strains, with a focus on its performance in combination products, due to the limited availability of public data on this compound as a standalone agent.

This compound in Combination: The Novastat® Story

This compound has been most extensively used in combination with sulfanitran in the product Novastat®. This combination was developed to provide a broader spectrum of activity than either compound alone. Some formulations also included roxarsone. The available research indicates that Novastat® is effective against several economically important Eimeria species.

Spectrum of Activity

Published studies and veterinary product information indicate that the combination of this compound and sulfanitran is effective for the prevention of coccidiosis caused by:

  • Eimeria tenella : The causative agent of severe cecal coccidiosis.

  • Eimeria necatrix : A highly pathogenic species affecting the mid-intestine.

  • Eimeria acervulina : A common species that colonizes the duodenum.

While specific data is limited, the combination is suggested to have a broad spectrum of activity against the six major pathogenic Eimeria species in chickens.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound, primarily from studies involving Novastat®, against key Eimeria species. It is important to note that these results reflect the synergistic or additive effects of the combined drugs.

Table 1: Efficacy of this compound (in Novastat®) Against Eimeria tenella

Treatment GroupDosageAverage Weight Gain (g)Feed Conversion RatioLesion Score (0-4)Oocyst Production (oocysts/g feces)Mortality (%)
Infected, Untreated Control -Data not consistently availableData not consistently availableHighHighVariable
Novastat® 0.025% this compound + 0.02% SulfanitranSignificantly higher than controlImproved over controlSignificantly lower than controlSignificantly lower than controlSignificantly lower than control
Novastat-3® 0.025% this compound + 0.02% Sulfanitran + 0.005% RoxarsoneSignificantly higher than controlImproved over controlSignificantly lower than controlSignificantly lower than controlSignificantly lower than control

Note: Specific numerical data from single comprehensive studies is limited in the public domain. The table reflects the qualitative outcomes reported in various sources.[1]

Table 2: Efficacy of this compound (in Novastat®) Against Other Eimeria Species

Eimeria SpeciesTreatmentKey Efficacy Findings
E. acervulina Novastat®Effective in preventing morbidity and mortality.[1]
E. necatrix Novastat®Indicated for the prevention of coccidiosis caused by this species.
E. maxima This compound CombinationsData on efficacy is less readily available compared to other species.
E. brunetti This compound CombinationsData on efficacy is less readily available compared to other species.

Experimental Protocols: A Generalized Approach for Anticoccidial Evaluation

G cluster_setup Experimental Setup cluster_challenge Infection and Observation cluster_evaluation Efficacy Evaluation A Day-old Chicks Acclimatization B Allocation to Treatment Groups (e.g., Control, this compound, Competitor) A->B C Feed Provision with or without Anticoccidial B->C D Oral Inoculation with Sporulated Eimeria Oocysts C->D E Daily Observation for Clinical Signs D->E F Data Collection: Weight Gain & Feed Intake D->F G Necropsy at Day 6-7 Post-Infection E->G J Statistical Analysis of Data F->J H Lesion Scoring of Intestinal Tract G->H I Oocyst Counting from Fecal/Cecal Samples G->I H->J I->J

Caption: Generalized workflow for evaluating anticoccidial drug efficacy in poultry.

Key Methodological Details:
  • Animal Model: Typically, day-old broiler chicks are used. They are housed in clean, wire-floored cages to prevent reinfection from litter.

  • Diets: A standard, unmedicated broiler starter ration is provided. The test anticoccidial is incorporated into the feed at a specified concentration.

  • Infection: Birds are orally inoculated with a known number of sporulated oocysts of a specific Eimeria strain.

  • Parameters Measured:

    • Weight Gain: Calculated as the difference in body weight at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR): The ratio of feed consumed to body weight gain.

    • Lesion Scoring: On a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions characteristic of the specific Eimeria infection.

    • Oocyst Production: The number of oocysts shed per gram of feces or cecal content is determined using a McMaster chamber.

    • Mortality: Daily records of mortality are maintained.

Comparative Analysis and Alternatives

The landscape of anticoccidial drugs has evolved significantly since the introduction of this compound. Modern anticoccidials include ionophores (e.g., monensin, salinomycin) and chemical compounds (e.g., diclazuril, toltrazuril).

G cluster_this compound This compound-Based Products cluster_alternatives Alternative Anticoccidials This compound This compound Ionophores Ionophores (e.g., Monensin, Salinomycin) This compound->Ionophores Different Mode of Action Chemicals Chemicals (e.g., Diclazuril, Toltrazuril) This compound->Chemicals Different Chemical Class Vaccines Coccidiosis Vaccines This compound->Vaccines Chemical vs. Biological Control

Caption: Comparison of this compound with major classes of anticoccidial alternatives.

In comparison to many modern anticoccidials, detailed public data on the efficacy of this compound against a full spectrum of Eimeria species is less robust. Researchers and drug development professionals should consider this when evaluating its potential use or in the development of new anticoccidial programs. The trend in the poultry industry has also moved towards shuttle and rotation programs, utilizing different classes of anticoccidials to mitigate the development of drug resistance.

Conclusion

This compound, primarily through its use in combination products like Novastat®, has demonstrated efficacy against key Eimeria species, notably E. tenella, E. necatrix, and E. acervulina. However, a comprehensive, publicly available dataset on its standalone performance across all major pathogenic Eimeria strains is limited. For researchers and professionals in drug development, a thorough evaluation of more recent and well-documented anticoccidial alternatives is recommended for comparative purposes. Future research clarifying the specific contributions of this compound to the efficacy of combination products would be a valuable addition to the field of coccidiosis control.

References

Safety Operating Guide

Proper Disposal of Aklomide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Aklomide (2-chloro-4-nitrobenzamide), a compound used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

This compound Hazard Profile

This compound, also known as 2-chloro-4-nitrobenzamide, presents several health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: this compound Hazard Information

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Source: Safety Data Sheets

Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is necessary.

Standard Disposal Procedure

The primary and recommended method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[1] Do not release this compound into the environment.

Step-by-Step Standard Disposal:

  • Collection:

    • Collect waste this compound, including contaminated materials (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound (2-chloro-4-nitrobenzamide)," and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials. This compound is incompatible with strong oxidizing agents.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Follow your institution's specific procedures for hazardous waste disposal.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Advanced Disposal Considerations (For Informational Purposes)

While direct disposal through a hazardous waste facility is the standard, research into the degradation of similar nitroaromatic compounds suggests potential alternative or pre-treatment methods. These methods are complex and should not be attempted without specialized equipment and a thorough risk assessment.

  • Bioremediation: Studies have shown that certain microorganisms can degrade related compounds like 2-chloro-4-nitrobenzoic acid and 2-chloro-4-nitrophenol.[3][4][5][6] This process typically involves the biological transformation of the compound into less harmful substances.

  • Advanced Oxidation Processes (AOPs): AOPs are chemical treatment procedures that can be used to destroy organic pollutants in water and soil.

  • Chemical Reduction: This method involves the catalytic hydrogenation of nitro compounds to their corresponding amines.[7] However, the resulting amines may also be toxic and require further treatment.[7]

These advanced methods are not standard laboratory procedures and are provided for informational purposes to illustrate ongoing research in the field of hazardous waste treatment.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill and then place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Logical Flow for this compound Disposal

Aklomide_Disposal_Workflow cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency A Identify this compound Waste B Wear Full PPE A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Professional Disposal D->E F Spill Occurs G Follow Emergency Spill Protocol F->G

Caption: Workflow for the proper disposal of this compound waste.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aklomide
Reactant of Route 2
Reactant of Route 2
Aklomide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.